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  • Product: Sodium 4-methoxyquinoline-3-carboxylate
  • CAS: 2225136-87-6

Core Science & Biosynthesis

Foundational

A Comprehensive Spectroscopic Guide to Sodium 4-methoxyquinoline-3-carboxylate

Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of Sodium 4-methoxyquinoline-3-carboxylate, a key heterocyclic compound with potential applications in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of Sodium 4-methoxyquinoline-3-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. As the precise characterization of molecular structure is fundamental to drug discovery and development, this document serves as a predictive reference for researchers. It synthesizes theoretical principles with data from analogous structures to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. Detailed experimental protocols are provided to ensure data integrity and reproducibility, reflecting our commitment to self-validating scientific methodologies.

Introduction and Molecular Structure

Quinoline derivatives are a cornerstone in pharmaceutical research, known for a wide array of biological activities.[1] The introduction of a methoxy group at the C4 position and a carboxylate at the C3 position creates a molecule with specific electronic and steric properties that are crucial for its interaction with biological targets. Accurate spectroscopic analysis is non-negotiable for confirming the identity, purity, and structure of such synthesized compounds.[2]

This guide offers a detailed predictive analysis of the key spectroscopic features of Sodium 4-methoxyquinoline-3-carboxylate. While direct experimental data for this specific salt is not widely published, the following interpretations are grounded in established spectroscopic principles and data from closely related quinoline analogs.[3][4]

Molecular Structure and Atom Numbering

The structure of Sodium 4-methoxyquinoline-3-carboxylate consists of a quinoline core, a methoxy substituent at position 4, and a sodium carboxylate group at position 3. The accepted IUPAC numbering for the quinoline ring is used for all spectral assignments.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample. prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). prep1->prep2 prep3 Add internal standard (e.g., TMS). prep2->prep3 prep4 Transfer to a 5 mm NMR tube. prep3->prep4 acq1 Insert sample into spectrometer. acq2 Lock, tune, and shim the instrument. acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans). acq2->acq4 proc1 Apply Fourier Transform. proc2 Phase and baseline correct spectra. proc1->proc2 proc3 Calibrate chemical shifts to TMS (0.00 ppm). proc2->proc3 proc4 Integrate ¹H signals and pick peaks. proc3->proc4

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying key functional groups. [2]For Sodium 4-methoxyquinoline-3-carboxylate, the most diagnostic peaks will be from the carboxylate anion. Unlike a carboxylic acid's sharp C=O stretch around 1700 cm⁻¹, a carboxylate salt displays two strong, characteristic bands: an asymmetric and a symmetric C-O stretch. [5][6]

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
1610 - 1550 Carboxylate (COO⁻) asymmetric stretch Strong This is a key diagnostic peak, confirming the salt form. [6]
1420 - 1380 Carboxylate (COO⁻) symmetric stretch Strong The presence of both strong carboxylate stretches is definitive.
3080 - 3010 Aromatic C-H stretch Medium-Weak Typical for aromatic rings.
1620 - 1580 Aromatic C=C and C=N ring stretch Medium Overlap with the asymmetric carboxylate stretch is possible.
1250 - 1200 Aryl-O asymmetric stretch Strong Characteristic of the methoxy group (Ar-O-CH₃).

| 1050 - 1010 | Aryl-O symmetric stretch | Medium | Characteristic of the methoxy group (Ar-O-CH₃). |

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio. [7]4. Data Analysis:

    • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. [8]For an ionic compound like Sodium 4-methoxyquinoline-3-carboxylate, Electrospray Ionization (ESI) is the preferred method. In negative ion mode (ESI-), the spectrum should show a prominent peak for the carboxylate anion.

Predicted Molecular Ion:

  • Formula: C₁₁H₈NNaO₃

  • Molecular Weight: 225.18 g/mol

  • Anion [M-Na]⁻: C₁₁H₈NO₃⁻

  • Predicted m/z (ESI-): 202.05 (for the anion) [9]

Predicted Fragmentation Pathway

The primary fragmentation of the carboxylate anion (m/z 202) is expected to be the loss of carbon dioxide (CO₂), a common and favorable fragmentation for carboxylates. [10][11]

parent [C₁₁H₈NO₃]⁻ m/z = 202 frag1 [C₁₀H₈NO]⁻ m/z = 158 parent->frag1 - CO₂ (44 Da) frag2 [C₉H₅O]⁻ m/z = 129 frag1->frag2 - HCN (27 Da) - CH₃ radical

Figure 3: Proposed ESI-MS/MS fragmentation of the carboxylate anion.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion and Ionization:

    • Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Operate the ESI source in negative ion mode.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

    • For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the parent ion (m/z 202) and inducing collision-induced dissociation (CID) to observe the fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the parent ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of Sodium 4-methoxyquinoline-3-carboxylate. The anticipated NMR, IR, and MS data present a unique spectral signature that can be used for structural confirmation and purity assessment. By adhering to the detailed, self-validating protocols outlined herein, researchers can ensure the generation of high-quality, reproducible data, a critical requirement in the fields of chemical synthesis and drug development.

References

  • Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.
  • Marella, A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Quinoline-3-carboxylic acid. PubChem. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Oparaji, O. U., et al. (2021). Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. Asian Journal of Chemical Sciences. Retrieved February 23, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. UCLA Chemistry. Retrieved February 23, 2026, from [Link]

  • Adejumoke, A. A., et al. (2021). Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. Preprints.org. Retrieved February 23, 2026, from [Link]

  • PubChemLite. (n.d.). 4-methoxyquinoline-3-carboxylic acid (C11H9NO3). PubChemLite. Retrieved February 23, 2026, from [Link]

  • Semantic Scholar. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectra of sodium humates. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Fiedler, L., et al. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved February 23, 2026, from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Digital Commons. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Close-up view on methoxy region of ¹H NMR spectrum. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxyquinoline. PubChem. Retrieved February 23, 2026, from [Link]

  • PubMed. (2005). FT-IR spectroscopic study on the variations of molecular structures of some carboxyl acids induced by free electron laser. National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-methoxyquinolinium-2-carboxylate dihydrate. PubMed Central. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S10. 13 C NMR spectrum of 3e. ResearchGate. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Exploratory

chemical properties of Sodium 4-methoxyquinoline-3-carboxylate

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of Sodium 4-methoxyquinoline-3-carboxylate Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system is a privil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of Sodium 4-methoxyquinoline-3-carboxylate

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic motif that forms the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Among its many derivatives, the 4-quinolone-3-carboxylic acid scaffold has emerged as a particularly versatile and valuable framework in medicinal chemistry. Since the discovery of nalidixic acid in 1962, this class of compounds has been a cornerstone of antibacterial therapy, leading to the development of the highly successful fluoroquinolone antibiotics.[2] Their primary mechanism of action in bacteria involves the inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair.[1]

In recent years, the therapeutic potential of 4-quinolone-3-carboxylic acid derivatives has expanded far beyond their antibacterial origins. Researchers have successfully modified the core structure to develop compounds with potent antitumor, antiviral (including anti-HIV integrase), and anti-inflammatory properties.[1][2] This remarkable versatility stems from the scaffold's ability to be functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.

This guide focuses on a specific derivative, Sodium 4-methoxyquinoline-3-carboxylate . We will delve into its chemical properties, synthesis, and spectroscopic characterization. A crucial aspect of this exploration is the relationship between the target molecule and its common precursor, the tautomeric 4-hydroxy/4-oxo-quinoline-3-carboxylic acid. Understanding the synthesis and properties of this precursor is essential for the practical application and further development of its 4-methoxy derivative in research and drug development settings.

Physicochemical Properties: A Comparative Overview

The fundamental chemical and physical properties of Sodium 4-methoxyquinoline-3-carboxylate and its key precursor, 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, are summarized below. The data is compiled from various chemical databases and supplier information.[3][4] It is important to note the tautomerism in the precursor, which exists as an equilibrium between the 4-hydroxyquinoline and the 4-oxo-1,4-dihydroquinoline forms.

PropertySodium 4-methoxyquinoline-3-carboxylate (Predicted/Inferred)4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid[3]
Molecular Formula C₁₁H₈NNaO₃C₁₁H₉NO₄
Molecular Weight 225.17 g/mol 219.19 g/mol
CAS Number Not available28027-17-0
Appearance Expected to be a solidWhite to Yellow Solid
Solubility Expected to be soluble in water and polar organic solventsSparingly soluble in water, soluble in DMSO
Stability Stable under normal conditions. As a sodium salt of a carboxylic acid, it will react with strong acids to form the free carboxylic acid. The methoxy group is generally stable but can be cleaved under harsh acidic conditions.Stable solid. Can undergo decarboxylation at high temperatures. The phenolic hydroxyl group can be alkylated or acylated.
pKa (of parent acid) ~3-4 (Predicted for the carboxylic acid)Not available, but expected to have both an acidic carboxylic proton and a weakly acidic phenolic proton.

Synthesis and Purification: From Precursor to Final Product

The synthesis of Sodium 4-methoxyquinoline-3-carboxylate is not widely reported in the literature, likely because it is often synthesized as needed from its more common 4-hydroxy precursor. The following sections outline a standard, reliable protocol for the synthesis of the precursor and a subsequent, field-proven method for its conversion to the target sodium salt.

Synthesis of the 4-Hydroxy-methoxyquinoline-3-carboxylic Acid Precursor

The most common route to 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction. However, a more direct and often higher-yielding method involves the hydrolysis of the corresponding ethyl ester. This protocol is adapted from established procedures.[5]

Experimental Protocol: Hydrolysis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate
  • Dissolution & Hydrolysis: Suspend ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (NaOH).[5] The volume should be sufficient to create a stirrable suspension.

  • Heating: Heat the mixture to reflux (approximately 110 °C) and maintain for 1-2 hours.[5] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality Note: The basic hydrolysis cleaves the ester bond to form the sodium carboxylate and ethanol. The elevated temperature is necessary to drive the reaction to completion.

  • Cooling & Acidification: Cool the reaction mixture to room temperature. Slowly add a 2 M solution of hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is between 3 and 4.[5] Self-Validation Note: A white precipitate of the carboxylic acid will form as the solution becomes acidic. This precipitation confirms the successful conversion of the water-soluble sodium salt to the less soluble free acid.

  • Isolation & Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the purified 4-hydroxy-7-methoxyquinoline-3-carboxylic acid in a vacuum oven to a constant weight. A typical yield for this process is around 63%.[5]

Synthesis of Sodium 4-methoxyquinoline-3-carboxylate

This two-step process involves the methylation of the 4-hydroxy group, followed by the formation of the sodium salt.

Experimental Protocol: Methylation and Salt Formation
  • O-Methylation:

    • Dissolve the dried 4-hydroxy-7-methoxyquinoline-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the solution.

    • Add a methylating agent, such as methyl iodide (CH₃I, 1.1-1.5 eq) or dimethyl sulfate ((CH₃)₂SO₄), dropwise at room temperature.[6]

    • Heat the reaction mixture to 50-60 °C and stir for several hours until the reaction is complete (monitored by TLC). Causality Note: The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide that readily attacks the methylating agent. Using an aprotic solvent prevents competition from the solvent as a nucleophile.

    • After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 4-methoxy-7-methoxyquinoline-3-carboxylic acid.

  • Sodium Salt Formation:

    • Dissolve the crude methylated product in a suitable alcohol, such as ethanol or methanol.

    • Add a stoichiometric amount (1.0 eq) of sodium methoxide (NaOMe) or sodium hydroxide (NaOH) as a solution in the same solvent.[7]

    • Stir the mixture at room temperature. The sodium salt will often precipitate out of the solution. If it does not, the solvent can be removed under reduced pressure.

    • Wash the resulting solid with a non-polar solvent like diethyl ether to remove any unreacted starting material and dry under vacuum to yield the final product, Sodium 4-methoxyquinoline-3-carboxylate.

Synthesis Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis start Ethyl 4-hydroxy-7-methoxy quinoline-3-carboxylate hydrolysis NaOH, H2O Reflux (110°C) start->hydrolysis acidification HCl (aq) pH 3-4 hydrolysis->acidification precursor 4-hydroxy-7-methoxy quinoline-3-carboxylic acid acidification->precursor methylation 1. K2CO3, CH3I in DMF 2. Aqueous Workup precursor->methylation salt_formation NaOMe in Methanol methylation->salt_formation final_product Sodium 4-methoxy-7-methoxy quinoline-3-carboxylate salt_formation->final_product

Caption: Synthetic pathway from the ethyl ester precursor to the final sodium salt.

Spectroscopic Analysis and Structural Elucidation

Spectroscopic methods are essential for confirming the identity and purity of the synthesized compounds. Below is a discussion of the expected NMR and mass spectrometry data for the target molecule, based on published data for its precursors.[5][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of the precursor, 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, in DMSO-d₆ shows characteristic signals: a singlet for the methoxy protons (OCH₃) around 3.90 ppm, aromatic protons between 7.17 and 8.16 ppm, a distinct singlet for the H-2 proton at 8.72 ppm, and two broad singlets at 13.68 and 15.50 ppm corresponding to the acidic -OH and -COOH protons, respectively.[5]

    • Expected Changes for 4-methoxy-7-methoxyquinoline-3-carboxylic acid: Upon methylation of the 4-hydroxy group, the broad singlet at 13.68 ppm will disappear. A new singlet, corresponding to the 4-methoxy group, will appear, likely in the range of 3.9-4.1 ppm. The chemical shifts of the aromatic protons, especially H-5, may also shift slightly due to the change in the electronic nature of the substituent at position 4.

  • ¹³C NMR: The carbon NMR spectrum of the precursor shows a signal for the methoxy carbon at 56.3 ppm and the carboxylic acid carbon at 166.9 ppm.[5]

    • Expected Changes for 4-methoxy-7-methoxyquinoline-3-carboxylic acid: A new signal for the 4-methoxy carbon will appear, also likely in the 55-60 ppm range. The chemical shift of the C4 carbon will shift significantly downfield upon conversion from a hydroxyl-bearing carbon to an ether-linked carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Electrospray Ionization (ESI-MS): For the precursor 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, the expected [M+H]⁺ ion would be at m/z 220.[8] For the final product, Sodium 4-methoxyquinoline-3-carboxylate, one would expect to see the parent acid as the [M+H]⁺ ion at m/z 234 in positive ion mode after acidification, or the [M-Na+H]⁺ ion. In negative ion mode, the carboxylate anion [M-Na]⁻ would be observed at m/z 224.

Reactivity, Stability, and Biological Relevance

Chemical Reactivity and Stability
  • The Carboxylate Group: The sodium carboxylate is a stable salt but will be protonated in acidic conditions to form the free carboxylic acid. The carboxylic acid group itself can undergo standard transformations, such as esterification or conversion to an amide, which is a common strategy in drug development to modulate solubility and cell permeability.[9]

  • The Quinoline Ring: The quinoline ring is an aromatic system, making it generally stable. However, it can undergo electrophilic aromatic substitution, with the positions of substitution directed by the existing methoxy and carboxylate groups.

  • Stability: The compound should be stored in a dry environment, as the sodium salt can be hygroscopic. It is stable at room temperature and away from strong acids.

Biological and Pharmacological Potential

The 4-quinolone-3-carboxylic acid core is a well-established pharmacophore with diverse biological activities. While specific data for Sodium 4-methoxyquinoline-3-carboxylate is not abundant, its potential can be inferred from related structures.

  • Antibacterial Activity: As mentioned, this scaffold is the basis for fluoroquinolone antibiotics.[2] These drugs target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.

  • Anticancer Activity: Numerous 4-oxoquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[9][10] One key mechanism is the inhibition of mammalian topoisomerase II, an enzyme with a role in DNA replication analogous to bacterial gyrase.[10] Other derivatives have been shown to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for the synthesis of pyrimidines needed for DNA and RNA production in rapidly proliferating cancer cells.[1]

  • Other Activities: The versatility of the quinoline scaffold has led to the discovery of derivatives with anti-HIV activity (by inhibiting HIV-1 integrase) and activity as modulators of cannabinoid receptors.[2]

General Mechanism of Action for Quinolone Antibacterials

G quinolone Quinolone Drug gyrase Bacterial DNA Gyrase / Topoisomerase IV quinolone->gyrase Inhibits relaxed_dna Relaxed DNA gyrase->relaxed_dna Relaxes replication_fork DNA Replication Fork Stalls gyrase->replication_fork Leads to dna Supercoiled DNA dna->gyrase cell_death Bacterial Cell Death replication_fork->cell_death

Caption: Inhibition of bacterial DNA gyrase by quinolone drugs.

Conclusion

Sodium 4-methoxyquinoline-3-carboxylate is a derivative of a highly significant heterocyclic scaffold in medicinal chemistry. While direct experimental data for this specific salt is limited in public literature, a comprehensive understanding of its properties can be built upon the well-documented chemistry of its 4-hydroxyquinoline precursors. The synthetic pathways are straightforward, relying on fundamental organic reactions such as ester hydrolysis, O-methylation, and salt formation. The established biological activities of the 4-quinolone-3-carboxylic acid family, particularly in antibacterial and anticancer applications, suggest that Sodium 4-methoxyquinoline-3-carboxylate and its derivatives are promising candidates for further investigation in drug discovery programs. This guide provides the foundational chemical knowledge necessary for researchers and drug development professionals to synthesize, characterize, and explore the potential of this versatile molecule.

References

  • RSC. Supporting Information For - Rsc.org. [Link]

  • PubChemLite. 4-methoxyquinoline-3-carboxylic acid (C11H9NO3). [Link]

  • SlidePlayer. Tasks in NMR data analysis for Nature Products. [Link]

  • PubChem. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | C11H9NO4 | CID 257714. [Link]

  • PubMed. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. [Link]

  • Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • PubChem. 4-Methoxyquinoline | C10H9NO | CID 521938. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • Google Patents.
  • PubMed. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. [Link]

  • PubChem. 4-(4-Methoxyanilino)quinoline-3-carboxylate | C17H13N2O3- | CID 7719049. [Link]

  • MDPI. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. [Link]

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Foundational

An In-depth Technical Guide to Initial Cell-Based Assays for Sodium 4-methoxyquinoline-3-carboxylate

Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimalarial, and immunomodulatory effects...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimalarial, and immunomodulatory effects.[1][2][3][4] Sodium 4-methoxyquinoline-3-carboxylate, a novel synthetic quinoline derivative, thus represents a compound of interest for therapeutic discovery. The initial phase of evaluating any new chemical entity involves a series of robust and informative cell-based assays to determine its biological activity profile. This guide provides a comprehensive, technically-grounded framework for conducting the foundational cell-based assays for Sodium 4-methoxyquinoline-3-carboxylate, with a focus on assessing its cytotoxic and antiproliferative potential. As a Senior Application Scientist, the following protocols and rationale are presented not merely as steps, but as a self-validating system designed to generate reliable and interpretable data for go/no-go decisions in a drug discovery pipeline.[5]

This guide will detail the essential primary assays: a cytotoxicity assay to determine the compound's potential to induce cell death, and a proliferation assay to measure its effect on cell growth.[6][7] The choice of assays, such as the widely used MTT assay for metabolic activity and the BrdU incorporation assay for DNA synthesis, is based on their established reliability, throughput, and the distinct yet complementary information they provide.[8][9] We will also explore the conceptual framework for a target-based functional assay, should a molecular target for this compound class be hypothesized.

Part 1: General Cytotoxicity Assessment

The first critical step in evaluating a novel compound is to determine its inherent toxicity to cells.[10][11] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. A common and effective method for this initial screen is the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12][13]

The MTT Assay: Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[8][14] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cell viability.[12]

The choice of the MTT assay is justified by its high throughput, cost-effectiveness, and extensive validation in the scientific literature for screening novel compounds, including quinoline derivatives.[1][11][13]

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps in the MTT assay protocol.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_readout Data Acquisition cell_culture 1. Culture and harvest selected cancer cell line cell_count 2. Count cells and adjust to desired density seeding 3. Seed cells into a 96-well plate incubation_adhesion 4. Incubate for 24h for cell adhesion compound_prep 5. Prepare serial dilutions of Sodium 4-methoxyquinoline-3-carboxylate incubation_adhesion->compound_prep treatment 6. Add compound dilutions to respective wells incubation_treatment 7. Incubate for 24-72h add_mtt 8. Add MTT reagent to each well incubation_treatment->add_mtt incubation_mtt 9. Incubate for 2-4h (formazan formation) solubilize 10. Add solubilization solution (e.g., DMSO) read_plate 11. Read absorbance at 570 nm using a plate reader solubilize->read_plate

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Sodium 4-methoxyquinoline-3-carboxylate

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Include wells for vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12][13]

  • Compound Treatment:

    • Prepare a stock solution of Sodium 4-methoxyquinoline-3-carboxylate in a suitable solvent (e.g., water or DMSO).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of medium containing the different compound concentrations.

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[13]

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, is determined by plotting a dose-response curve.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25100
0.11.2297.6
11.1592.0
100.8870.4
500.5544.0
1000.2520.0

Part 2: Cell Proliferation Assessment

While cytotoxicity assays measure cell death, proliferation assays determine the effect of a compound on cell division.[8] A compound can be non-cytotoxic but still inhibit cell proliferation. Therefore, it is crucial to perform a dedicated proliferation assay. The BrdU incorporation assay is a robust method for this purpose.

The BrdU Assay: Principle and Rationale

The 5-bromo-2'-deoxyuridine (BrdU) assay is based on the incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.[9][15] Incorporated BrdU is then detected using a specific monoclonal antibody.[15] This provides a direct measure of DNA synthesis and, consequently, cell proliferation.[8]

The BrdU assay is more specific for cell proliferation than metabolic assays like MTT and can provide more detailed insights into the cell cycle.[9][14]

Experimental Workflow: BrdU Assay

The following diagram outlines the workflow for the BrdU cell proliferation assay.

BrdU_Workflow cluster_prep Cell Prep & Treatment cluster_labeling BrdU Labeling cluster_detection Immunodetection cluster_readout Data Acquisition seeding 1. Seed cells and treat with compound as in MTT assay add_brdu 2. Add BrdU labeling solution to each well seeding->add_brdu incubation_brdu 3. Incubate for 2-24h fix_denature 4. Fix cells and denature DNA incubation_brdu->fix_denature add_antibody 5. Add anti-BrdU antibody add_secondary 6. Add HRP-conjugated secondary antibody add_substrate 7. Add TMB substrate stop_reaction 8. Add stop solution add_substrate->stop_reaction read_plate 9. Read absorbance at 450 nm stop_reaction->read_plate

Caption: Workflow for the BrdU cell proliferation assay.

Detailed Protocol: BrdU Assay

Materials:

  • BrdU Cell Proliferation Assay Kit (containing BrdU, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, TMB substrate, and stop solution)

  • Treated cells in a 96-well plate (from Part 1.3)

Procedure:

  • BrdU Labeling:

    • Following compound treatment, add 10 µL of BrdU labeling solution to each well.

    • Incubate for 2-24 hours at 37°C and 5% CO2.[15]

  • Cell Fixation and DNA Denaturation:

    • Remove the labeling medium.

    • Add 200 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[15]

  • Immunodetection:

    • Remove the fixing/denaturing solution and wash the wells with wash buffer.

    • Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells, then add 100 µL of diluted HRP-linked secondary antibody and incubate for 30 minutes.

  • Substrate Reaction and Absorbance Reading:

    • Wash the wells and add 100 µL of TMB substrate. Incubate for 30 minutes at room temperature.

    • Add 100 µL of stop solution.

    • Read the absorbance at 450 nm within 30 minutes.

Data Analysis and Interpretation

The absorbance values are directly proportional to the amount of BrdU incorporated into the DNA, which reflects the rate of cell proliferation. The results are expressed as a percentage of proliferation relative to the vehicle-treated control.

Data Presentation:

Concentration (µM)Absorbance (450 nm)% Proliferation
0 (Vehicle Control)1.50100
0.11.4596.7
11.3086.7
100.7550.0
500.3020.0
1000.1510.0

Part 3: Conceptual Framework for a Target-Based Functional Assay

Should preliminary data or computational modeling suggest a specific molecular target for Sodium 4-methoxyquinoline-3-carboxylate (e.g., a particular kinase or receptor), a target-based functional assay would be the logical next step.[16][17] These assays measure the biological activity of a drug by evaluating its effectiveness in a living system, moving beyond simple binding to assess a biological response.[5]

Rationale and Design

Unlike general cytotoxicity or proliferation assays, a target-based functional assay is designed to interrogate a specific mechanism of action.[18] For example, if the hypothesized target is a G-protein coupled receptor (GPCR), a functional assay could measure downstream signaling events like calcium mobilization or cyclic AMP (cAMP) production.[18]

The design of such an assay requires:

  • A cell line that endogenously expresses the target of interest or has been engineered to do so.

  • A method to stimulate the pathway in which the target is involved.

  • A quantifiable readout that reflects the target's activity.

Logical Workflow for a Target-Based Assay

The following diagram illustrates a generalized decision-making process for developing a target-based functional assay.

Target_Assay_Logic start Hypothesized Target for Sodium 4-methoxyquinoline-3-carboxylate target_validation Is the target validated and linked to a disease phenotype? start->target_validation assay_development Develop a cell-based assay that measures the target's function (e.g., enzyme activity, receptor signaling) target_validation->assay_development Yes compound_testing Test the compound for its ability to modulate target function (agonist or antagonist) assay_development->compound_testing dose_response Determine dose-response relationship and EC50/IC50 for target modulation compound_testing->dose_response specificity Assess specificity through counter-screens and target-knockdown experiments dose_response->specificity go_no_go Go/No-Go Decision for Further Preclinical Development specificity->go_no_go Specific

Caption: Decision logic for a target-based functional assay.

Conclusion

This guide provides a foundational framework for the initial in vitro evaluation of Sodium 4-methoxyquinoline-3-carboxylate. By systematically assessing cytotoxicity and proliferation, researchers can gain crucial insights into the compound's biological activity. The presented protocols, rooted in established scientific principles, are designed to yield reliable and reproducible data, which is essential for making informed decisions in the early stages of drug discovery.[11] The logical progression from broad cytotoxicity screening to more specific proliferation and target-based functional assays ensures a comprehensive initial characterization of this novel quinoline derivative.

References

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An In-Depth Technical Guide to the Structural Elucidation of Novel 4-Methoxyquinoline-3-Carboxylate Compounds

Introduction: The Quinoline Scaffold and the Imperative for Unambiguous Characterization The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Imperative for Unambiguous Characterization

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][2] Its rigid, aromatic framework is a privileged scaffold, readily amenable to synthetic modification to modulate biological activity. Within this class, 4-methoxyquinoline-3-carboxylate derivatives are of particular interest, often serving as key intermediates in the synthesis of complex pharmaceutical compounds.[3][4]

As researchers and drug development professionals, the synthesis of a novel compound is only the beginning. The true challenge—and the absolute prerequisite for further development—is the unambiguous confirmation of its chemical structure. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline.

The Integrated Elucidation Workflow: A Multi-Technique, Logic-Driven Approach

The definitive characterization of a novel molecule is not achieved by a single "magic bullet" technique. It is the culmination of a systematic investigation where each analytical step provides a layer of evidence, building upon the last to construct a complete and validated molecular picture. The workflow described herein is designed to be efficient and robust, moving from foundational questions of purity and elemental composition to the intricate details of atomic connectivity and stereochemistry.

Elucidation_Workflow cluster_0 Part 1: Foundational Analysis cluster_1 Part 2: Spectroscopic Fingerprinting cluster_2 Part 3: Core Structure & Connectivity cluster_3 Part 4: Definitive Confirmation Purity Compound Purity Assessment (HPLC, LC-MS) HRMS High-Resolution Mass Spectrometry (HRMS) (Provides Exact Mass & Molecular Formula) Purity->HRMS If pure... MSMS Tandem MS (MS/MS) (Initial Structural Fragments) HRMS->MSMS Confirm formula... IR Infrared (IR) Spectroscopy (Functional Group ID) MSMS->IR Proceed to... UV_Vis UV-Vis Spectroscopy (Chromophore Analysis) IR->UV_Vis NMR_1D 1D NMR ('H, 'C) (Carbon-Hydrogen Framework) UV_Vis->NMR_1D Proceed to... NMR_2D 2D NMR (COSY, HSQC, HMBC) (Unambiguous Atomic Connectivity) NMR_1D->NMR_2D Assign framework... XRay Single Crystal X-Ray Diffraction (Absolute 3D Structure) NMR_2D->XRay If ambiguity remains or 3D structure is required...

Caption: High-level workflow for structural elucidation.

PART 1: Foundational Analysis - Purity, Formula, and First Fragments

Before any detailed structural work can commence, two fundamental questions must be answered: Is the sample pure? And what is its molecular formula? Answering these questions with confidence prevents the misinterpretation of data arising from impurities.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive technique for determining a compound's elemental composition. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique molecular formula, as very few combinations of atoms will sum to a specific, highly precise mass. We prioritize Electrospray Ionization (ESI) for this class of compounds due to its soft ionization nature, which typically yields a strong protonated molecular ion [M+H]+ with minimal initial fragmentation.

Trustworthiness: The self-validating aspect of HRMS lies in the isotopic pattern. The instrument not only measures the mass of the monoisotopic peak (containing all ¹²C, ¹H, ¹⁴N, ¹⁶O) but also the relative abundances of the M+1, M+2, etc., peaks resulting from the natural abundance of heavy isotopes (¹³C, ¹⁵N, etc.). A calculated molecular formula is only considered correct if the simulated isotopic pattern for that formula perfectly matches the experimentally observed pattern.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Infuse the sample directly into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire the spectrum in positive ion mode. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Analysis:

    • Identify the [M+H]+ ion.

    • Use the instrument's software to calculate possible molecular formulas based on the measured exact mass, typically within a 5 ppm mass error tolerance.

    • Compare the experimental isotopic distribution with the theoretical distribution for the most plausible formula to confirm the assignment.

Tandem Mass Spectrometry (MS/MS)

Expertise & Experience: Once the molecular formula is established, MS/MS provides the first clues to the molecule's structure.[5] In this technique, the [M+H]+ ion is selectively isolated, energized through collision-induced dissociation (CID), and caused to break apart.[6] The resulting fragment ions are then mass-analyzed. For the 4-methoxyquinoline-3-carboxylate scaffold, we can predict a logical fragmentation cascade. This predictive power is key—observing the expected fragments provides strong initial evidence for the core structure.

Trustworthiness: The logic is self-validating. If the core structure is indeed a 4-methoxyquinoline-3-carboxylate, it must be capable of losing fragments corresponding to the ester and methoxy groups. The absence of these characteristic losses would immediately call the proposed structure into question.

Experimental Protocol: MS/MS Analysis

  • Instrumentation: Perform the analysis on a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap).

  • Precursor Ion Selection: In the first mass analyzer (MS1), isolate the [M+H]+ ion previously identified by HRMS.

  • Collision-Induced Dissociation (CID): Introduce the isolated ions into a collision cell filled with an inert gas (e.g., argon or nitrogen). Apply collision energy to induce fragmentation.

  • Product Ion Scanning: Scan the second mass analyzer (MS2) to detect the fragment (product) ions.

  • Interpretation: Analyze the product ion spectrum for characteristic neutral losses.

Data Presentation: Predicted MS/MS Fragmentation

Precursor IonCharacteristic Neutral LossFragment DescriptionCausality
[M+H]+-ROH (e.g., -CH₃OH)Loss of the ester alcoholCleavage of the ester C-O bond.
[M+H]+-CH₃Loss of a methyl radicalCleavage of the methoxy O-CH₃ bond.
[M+H]+-COLoss of carbon monoxideOften follows ester cleavage.
Quinoline Ring-HCNLoss of hydrogen cyanideA classic fragmentation pathway for quinoline and other N-heterocycles.[7][8]

PART 2: Spectroscopic Fingerprinting - Identifying Key Functional Groups

With the molecular formula confirmed, the next logical step is to verify the presence of the key functional groups that define the 4-methoxyquinoline-3-carboxylate scaffold.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying functional groups based on their characteristic vibrational frequencies.[9] For our target scaffold, we are looking for three key signatures: the C=O stretch of the ester, the C-O stretches of the ester and methoxy ether, and the vibrations of the aromatic quinoline ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to known values.

Data Presentation: Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)VibrationFunctional Group
~1720-1740C=O StretchEster Carbonyl
~1600, ~1500, ~1450C=C StretchesAromatic Quinoline Ring
~1250-1300Asymmetric C-O-C StretchAryl Ether (Methoxy)
~1050-1150Symmetric C-O-C StretchEster & Methoxy Groups
UV-Vis Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within the conjugated π-system of the quinoline chromophore.[10][11] While not as structurally detailed as NMR, it serves as a valuable fingerprint and can reveal subtle electronic effects of substituents on the aromatic system.[12]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a very dilute solution (micromolar range) of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[9]

  • Data Acquisition: Record the absorbance from approximately 200 to 400 nm, using the pure solvent as a baseline.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). The quinoline system typically shows multiple strong absorption bands.

PART 3: The Cornerstone of Elucidation - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for elucidating the detailed structure of organic molecules.[2][13] It provides a complete picture of the carbon-hydrogen framework by mapping out atomic environments and their connectivity.

1D NMR: ¹H and ¹³C Spectra

Expertise & Experience: The one-dimensional ¹H and ¹³C NMR spectra provide the fundamental dataset. The ¹H spectrum shows the chemical environment, number (via integration), and neighboring protons (via splitting patterns) for every unique proton in the molecule. The ¹³C spectrum reveals every unique carbon environment. The key to interpretation is understanding how the electron-withdrawing nitrogen and the electron-donating/withdrawing substituents influence the chemical shifts of the quinoline ring.[14]

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[13]

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (400 MHz or higher is recommended).

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to yield a single peak for each unique carbon.

  • Data Processing: Process the data (Fourier transform, phasing, baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard like TMS.

Data Presentation: Typical NMR Chemical Shift Ranges for the Core Scaffold

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
H-28.5 - 9.0148 - 152Deshielded due to proximity to nitrogen.
H-5 to H-87.5 - 8.2120 - 135Aromatic region, specific shifts depend on substitution.
4-OCH₃3.9 - 4.155 - 60Characteristic singlet integrating to 3H.[3]
3-COORDepends on R group~165Carbonyl carbon, typically a quaternary signal.
C-2, C-4, C-8a-145 - 155Quaternary carbons influenced by the heteroatom and substituents.[13]
C-3-105 - 115Shielded due to substitution pattern.
2D NMR: Unambiguous Connectivity Mapping

Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[1][15] A suite of 2D experiments is required to build the molecular structure from the ground up, providing irrefutable evidence of atomic connectivity. The relationship between these key experiments is crucial to understand.

NMR_Relationships cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC H1 ¹H Nuclei H1->COSY_Node Identifies Neighbors H1->HSQC_Node Identifies attached Carbon H1->HMBC_Node Connects Fragments C13 ¹³C Nuclei C13->HSQC_Node C13->HMBC_Node

Caption: Relationship between key 2D NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is essential for tracing the connectivity of protons on the benzene portion of the quinoline ring, establishing the H-5, H-6, H-7, H-8 spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a powerful editing experiment that correlates each proton directly to the carbon it is attached to.[2][15] It allows for the definitive assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assembling the final structure.[16] It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is how we connect the "dots":

    • A correlation from the methoxy protons (a singlet in the ¹H spectrum) to the C-4 carbon confirms the position of the methoxy group.

    • Correlations from H-2 to C-3 and C-4 confirm the substitution pattern on the pyridine ring.

    • Correlations from H-5 to C-4 and C-8a bridge the two rings of the quinoline scaffold.

Trustworthiness: The combined data from COSY, HSQC, and HMBC creates a rigid, interlocking network of correlations. A proposed structure is only valid if it is consistent with every single correlation observed in these spectra. This cross-validation is the heart of trustworthy NMR-based elucidation.

PART 4: Absolute Confirmation - Single Crystal X-Ray Diffraction

Expertise & Experience: While the suite of spectroscopic techniques described above provides an exceptionally high degree of confidence, single-crystal X-ray diffraction remains the "gold standard" for structural determination.[17] It provides an unambiguous 3D map of electron density from which the precise position of every atom can be determined.[18] This technique is essential when:

  • The spectroscopic data is ambiguous or contradictory.

  • The compound is chiral, and the absolute configuration must be determined.[19][20]

  • A definitive understanding of the solid-state conformation and intermolecular interactions is required for drug development.

Experimental Protocol: X-Ray Crystallography

  • Crystal Growth: This is often the most challenging step. The goal is to grow a single, high-quality crystal of the compound, typically through slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution & Refinement: Sophisticated software is used to solve the phase problem and generate an initial electron density map. The structural model is then refined against the experimental data to achieve the best possible fit.

PART 5: Ensuring Data Integrity - The Principle of Method Validation

Conclusion

The structural elucidation of a novel 4-methoxyquinoline-3-carboxylate compound is a systematic process of logical deduction, not a mere collection of data. It begins with establishing a pure sample and a confident molecular formula through mass spectrometry. It proceeds with the identification of key functional groups via IR and UV spectroscopy. The core of the process lies in the comprehensive application of 1D and 2D NMR techniques, which piece together the carbon-hydrogen framework and unambiguously establish atomic connectivity. Finally, where required, X-ray crystallography provides the ultimate, definitive confirmation. By following this integrated and self-validating workflow, researchers, scientists, and drug development professionals can assign molecular structures with the highest possible degree of scientific integrity and confidence.

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Sources

Foundational

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Sodium 4-methoxyquinoline-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary The evaluation of a novel chemical entity's interaction with biological syst...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The evaluation of a novel chemical entity's interaction with biological systems is a cornerstone of modern drug discovery and chemical safety assessment.[1][2][3] Quinolines and their derivatives represent a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities, including significant anticancer properties.[4][5][6] This guide provides a comprehensive framework for the systematic in vitro cytotoxic evaluation of a novel compound, Sodium 4-methoxyquinoline-3-carboxylate. We move beyond mere procedural descriptions to elucidate the causal logic behind a multi-assay, tiered approach. This document outlines a strategic workflow, from initial viability screening to mechanistic elucidation of cell death, ensuring a robust and translatable dataset. The protocols herein are designed as self-validating systems, incorporating necessary controls to ensure scientific rigor and data integrity.

Introduction: The Rationale for Cytotoxicity Profiling

The quinoline core is a recurring motif in pharmaceuticals, noted for its ability to induce effects ranging from cell cycle arrest to apoptosis.[4][7] The introduction of a 4-methoxy group and a 3-carboxylate sodium salt modifies the molecule's physicochemical properties, potentially altering its biological activity and mechanism of action. Therefore, a thorough in vitro cytotoxicity assessment is the critical first step to characterize the compound's potential as either a therapeutic agent or a potential toxicant.[1][2]

This guide details a logical progression of assays designed to answer three fundamental questions:

  • Does the compound affect cell viability? (Dose-Response)

  • How does it affect the cells? (Distinguishing cytostatic, cytotoxic, and necrotic effects)

  • What is the mechanism of cell death? (Apoptotic vs. Necrotic Pathways)

This tiered approach ensures an efficient use of resources, starting with broad screening and progressing to more complex, mechanism-focused assays.

Strategic Experimental Workflow

A successful cytotoxicity profile is not derived from a single experiment but from the synthesis of data from orthogonal assays. Each assay interrogates a different aspect of cellular health, and together they provide a holistic view of the compound's effects.

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subgraph "cluster_0" { label = "Phase 1: Initial Screening"; bgcolor = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

subgraph "cluster_1" { label = "Phase 2: Mechanism Characterization"; bgcolor = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_2" { label = "Phase 3: Pathway Elucidation"; bgcolor = "#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"];

} } dot Caption: A tiered experimental workflow for comprehensive in vitro cytotoxicity assessment.

Foundational Choices: Cell Lines and Compound Preparation
  • Cell Line Selection: The choice of cell lines is critical for contextualizing the data. A standard panel should include:

    • Cancer Cell Lines: Such as HeLa (cervical cancer) and MCF-7 (breast cancer), which are common models for anticancer drug screening.[7][8]

    • Non-Cancerous Cell Line: Such as HEK293 (human embryonic kidney cells), to determine the compound's selectivity index (SI). A high SI indicates greater toxicity towards cancer cells over normal cells, a desirable trait for a therapeutic candidate.[3][8][9]

  • Compound Solubilization: Sodium 4-methoxyquinoline-3-carboxylate is expected to be water-soluble. However, creating a high-concentration stock in a sterile solvent like DMSO or water is standard practice. It is crucial to ensure the final solvent concentration in the cell culture medium is non-toxic (typically ≤0.5%).

Core Cytotoxicity Assays: Protocols and Mechanistic Insights

Assay 1: MTT Assay for Metabolic Viability

The MTT assay is the workhorse of cytotoxicity screening. It provides a rapid, colorimetric readout of a cell population's metabolic activity, which serves as a proxy for cell viability.[3][10]

  • Principle of Causality: This assay relies on the activity of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells. These enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[10]

  • Detailed Experimental Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[12]

    • Compound Treatment: Prepare serial dilutions of Sodium 4-methoxyquinoline-3-carboxylate in the complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (e.g., medium with DMSO) and untreated controls.

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[11][13]

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan.

    • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12][14]

    • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[8]

Assay 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay complements the MTT assay by directly measuring cytotoxicity through the loss of plasma membrane integrity—a hallmark of necrosis.[15]

  • Principle of Causality: LDH is a stable cytoplasmic enzyme present in all cells.[15] When the plasma membrane is compromised, LDH is released into the culture supernatant.[15][16] The assay quantifies this released LDH by a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH. NADH then reduces a tetrazolium salt to a colored formazan product, with the color intensity being proportional to the amount of LDH released, and thus to the number of damaged cells.[15][17]

  • Detailed Experimental Protocol:

    • Cell Treatment: Seed and treat cells with the compound in a 96-well plate as described for the MTT assay. Prepare three sets of controls: untreated (spontaneous LDH release), vehicle, and a lysis control (maximum LDH release, achieved by adding a lysis buffer).[16]

    • Supernatant Collection: After incubation, centrifuge the plate at 250g for 4 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[17]

    • Reaction Setup: Prepare the LDH assay substrate mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[17]

    • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[15]

    • Stop Reaction & Read: Add 50-100 µL of a stop solution (if required by the kit) and measure the absorbance at 490 nm.[15][17]

    • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Assay 3: Annexin V / Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells, thus revealing the primary mode of cell death.[18][19]

  • Principle of Causality: The assay is based on two key cellular changes:

    • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues, marking early apoptotic cells.[19][21]

    • Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[20] It can only enter cells that have lost membrane integrity, such as necrotic or late-apoptotic cells, where it stains the nucleus red.[18][20]

  • Detailed Experimental Protocol:

    • Cell Treatment: Treat cells in a 6-well plate with Sodium 4-methoxyquinoline-3-carboxylate at concentrations around the determined IC₅₀. Include positive (e.g., staurosporine-treated) and negative controls.[19][21]

    • Cell Harvesting: After incubation, collect both adherent and floating cells. Wash the cells twice with cold PBS.[18][19]

    • Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide solution according to the manufacturer's protocol.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]

    • Flow Cytometry Analysis: Add additional binding buffer and analyze the samples immediately using a flow cytometer.

    • Data Interpretation: The results are visualized on a dot plot, which separates the cell population into four quadrants:

      • Q4 (Annexin V- / PI-): Live, healthy cells.

      • Q3 (Annexin V+ / PI-): Early apoptotic cells.

      • Q2 (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Q1 (Annexin V- / PI+): Necrotic cells (rarely seen, usually debris).

Advanced Mechanistic Elucidation: Caspase Activity

If the Annexin V assay indicates apoptosis, a logical next step is to investigate the involvement of caspases, the key executioner proteases in the apoptotic pathway.

  • Principle of Causality: The Caspase-Glo® 3/7 Assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[22][23] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable luminescent signal.[22][24][25] This "glow-type" signal is directly proportional to the amount of caspase activity.[24]

dot digraph "Apoptosis_Pathway" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

compound [label="Sodium 4-methoxyquinoline-\n3-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; mito [label="Mitochondrial Stress\n(Intrinsic Pathway)", fillcolor="#FFFFFF", fontcolor="#202124"]; cas9 [label="Caspase-9 Activation\n(Initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cas37 [label="Caspase-3/7 Activation\n(Executioner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis\n(Cell Death)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

compound -> mito [label="Induces"]; mito -> cas9 [label="Leads to"]; cas9 -> cas37 [label="Activates"]; cas37 -> apoptosis [label="Executes"]; } dot Caption: Simplified intrinsic apoptosis pathway activated by a cytotoxic agent.

  • Protocol Outline: This assay is designed for high-throughput formats.[22]

    • Treat cells in an opaque-walled 96-well plate.

    • Allow the plate to equilibrate to room temperature.

    • Add an equal volume of the single Caspase-Glo® 3/7 Reagent directly to the wells.[24] This reagent both lyses the cells and contains the necessary components for the luminescent reaction.[23]

    • Mix on an orbital shaker and incubate for 1-2 hours at room temperature.

    • Measure luminescence with a plate-reading luminometer. The signal is stable for several hours.[22][24]

Data Synthesis and Presentation

To provide a clear overview of the compound's cytotoxic profile, all quantitative data should be summarized in tables.

Table 1: Hypothetical IC₅₀ Values of Sodium 4-methoxyquinoline-3-carboxylate (48h Treatment)

Cell LineIC₅₀ (µM)Selectivity Index (SI) vs. HEK293
HeLa15.24.1
MCF-722.52.8
HEK29362.8N/A

Table 2: Summary of Mechanistic Assay Results (Treatment at IC₅₀ Concentration)

AssayCell LineResultInterpretation
LDH Release HeLa8% CytotoxicityMinimal necrosis; membrane remains intact.
Annexin V / PI HeLa65% Annexin V+, PI-Predominantly early apoptosis.
Caspase-Glo® 3/7 HeLa5.2-fold increase in luminescenceApoptosis is mediated by caspase-3/7.

Conclusion

This technical guide outlines a robust, multi-faceted strategy for characterizing the in vitro cytotoxicity of Sodium 4-methoxyquinoline-3-carboxylate. By progressing from broad viability screening (MTT) to specific mechanistic assays (LDH, Annexin V/PI, Caspase-Glo®), researchers can build a comprehensive profile of the compound's biological effects. The hypothetical data presented suggest that this compound induces cell death primarily through a caspase-mediated apoptotic pathway with moderate selectivity for cancer cells. This systematic, evidence-based approach is indispensable for making informed decisions in the drug development process.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Cold Spring Harbor Protocols. (n.d.). Analysis of Cell Viability by the Lactate Dehydrogenase Assay.
  • Westerink, W. M. A., & Stevenson, J. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.
  • Biocompare. (2008, April 23). Caspase-Glo® 3/7 Assay System From Promega.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay.
  • Shaughnessy, J., et al. (n.d.). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • Ria, F., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • protocols.io. (n.d.). Quantifying cell viability via LDH cytotoxicity assay.
  • Abcam. (n.d.). MTT assay protocol.
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • KUMC. (n.d.). The Annexin V Apoptosis Assay.
  • Sharma, P., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Technical Bulletin.
  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI.
  • OpenWetWare. (n.d.). MTT (Assay protocol).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
  • BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know.
  • Medic UPM. (2021, April 6). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Crystallization of High-Purity Sodium 4-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to developing robust crystallization methods for obtaining high-puri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to developing robust crystallization methods for obtaining high-purity Sodium 4-methoxyquinoline-3-carboxylate. As a crucial step in the purification of active pharmaceutical ingredients (APIs) and other fine chemicals, crystallization demands a thorough understanding of the compound's physicochemical properties and the principles governing solid-liquid phase transitions. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale to empower researchers to optimize these methods for their specific needs.

Introduction: The Critical Role of Crystallization in Purification

Crystallization is a powerful technique for the purification of solid organic compounds.[1] The process relies on the principle that the solubility of a compound in a solvent is temperature-dependent.[1] By carefully selecting a solvent system and controlling the rate of cooling or solvent composition, it is possible to induce the formation of a crystalline lattice that selectively incorporates the desired molecule while excluding impurities.[1][2] For pharmaceutical compounds like Sodium 4-methoxyquinoline-3-carboxylate, achieving high purity and a stable, well-defined crystalline form is paramount for ensuring safety, efficacy, and consistent product quality.

The quinoline moiety is a significant pharmacophore found in a wide range of biologically active compounds.[3] The purity of these derivatives is critical to their therapeutic efficacy and safety. This guide will explore various crystallization techniques applicable to Sodium 4-methoxyquinoline-3-carboxylate, a sodium salt of an aromatic carboxylic acid.

Physicochemical Properties of 4-methoxyquinoline-3-carboxylic Acid

While specific experimental data for the solubility of Sodium 4-methoxyquinoline-3-carboxylate is not widely available in the literature, we can infer its likely behavior based on its structural components and data from related compounds. The parent acid, 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, has a molecular weight of 219.19 g/mol .[4] The presence of the carboxylate group suggests that the sodium salt will be a polar, ionic compound with appreciable water solubility. The aromatic quinoline backbone, however, introduces a degree of hydrophobicity.

Table 1: Physicochemical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
4-Hydroxy-7-methoxyquinoline-3-carboxylic acidC₁₁H₉NO₄219.19Parent acid of the target compound.[4]
4-Hydroxy-6-methoxyquinoline-3-carboxylic acidC₁₁H₉NO₄219.19Isomer of the parent acid.[5]

The methoxy group (-OCH₃) is an electron-donating group that can influence the electronic distribution and intermolecular interactions of the quinoline ring system, which in turn can affect solubility and crystal packing.

Strategic Approach to Crystallization Method Development

A systematic approach to developing a crystallization method is crucial for success. The following workflow outlines the key stages, from solvent screening to final protocol optimization.

Caption: A generalized workflow for developing a robust crystallization protocol.

Recommended Crystallization Protocols

Based on the properties of related compounds and general principles of crystallization, the following methods are recommended for obtaining high-purity Sodium 4-methoxyquinoline-3-carboxylate.

Protocol 1: Cooling Crystallization from a Single Solvent or Solvent Mixture

Cooling crystallization is a widely used technique that leverages the decrease in solubility of a compound as the temperature of the solution is lowered.[1]

Rationale: This method is often the simplest to implement and is effective for compounds that exhibit a significant difference in solubility between a hot and cold solvent.[6] For a polar compound like a sodium carboxylate, polar solvents such as water, lower-chain alcohols (methanol, ethanol), or mixtures thereof are good starting points.[7]

Step-by-Step Protocol:

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of crude Sodium 4-methoxyquinoline-3-carboxylate in various solvents at room temperature and at their boiling points.

    • Ideal solvents will show poor solubility at room temperature but good solubility when heated.[6]

    • Promising candidates include:

      • Water

      • Methanol

      • Ethanol

      • Isopropanol

      • Mixtures such as ethanol/water or methanol/water.[7]

  • Dissolution:

    • In an appropriately sized flask, add the crude Sodium 4-methoxyquinoline-3-carboxylate.

    • Add a minimal amount of the selected solvent (or solvent mixture).

    • Heat the mixture with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.[4]

  • Hot Filtration (Optional):

    • If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.[4]

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1]

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[3]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization

Anti-solvent crystallization involves the addition of a solvent in which the compound of interest is insoluble (the anti-solvent) to a solution of the compound, thereby inducing precipitation.[3][8]

Rationale: This method is particularly useful when a suitable single solvent for cooling crystallization cannot be found.[5] It offers rapid crystallization and can be finely controlled by the rate of anti-solvent addition.[9] For Sodium 4-methoxyquinoline-3-carboxylate, a good solvent would be one in which it is highly soluble (e.g., water, methanol), while a suitable anti-solvent would be a less polar, miscible solvent in which it is poorly soluble (e.g., acetone, isopropanol, or acetonitrile).[10]

Step-by-Step Protocol:

  • Solvent/Anti-Solvent Selection:

    • Identify a "good" solvent in which Sodium 4-methoxyquinoline-3-carboxylate is readily soluble.

    • Identify a miscible "anti-solvent" in which the compound is poorly soluble.

    • Common pairs for sodium salts include water/ethanol, water/acetone, or methanol/diethyl ether.

  • Dissolution:

    • Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Addition of Anti-Solvent:

    • Slowly add the anti-solvent to the stirred solution.

    • Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of crystallization.[3]

    • The rate of addition is a critical parameter; a slower addition rate generally leads to larger, purer crystals.[10]

  • Crystallization and Maturation:

    • Allow the mixture to stir for a period to ensure complete crystallization. This "aging" or "maturation" step can improve crystal size and purity.

  • Isolation, Washing, and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the anti-solvent or a mixture of the solvent and anti-solvent.

    • Dry the crystals under vacuum.

Protocol 3: Vapor Diffusion

Vapor diffusion is a gentle crystallization technique that is particularly well-suited for obtaining high-quality single crystals for X-ray diffraction studies.[3]

Rationale: This method involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually reducing its solubility and promoting slow crystal growth. This slow process often yields well-ordered crystals.

Step-by-Step Protocol:

  • Preparation:

    • Dissolve the compound in a "good" solvent in a small, open vial.

    • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

    • Add a volume of a volatile anti-solvent to the bottom of the larger container, ensuring the liquid level is below the top of the small vial.

  • Diffusion and Crystallization:

    • Seal the container and allow it to stand undisturbed at a constant temperature.

    • The anti-solvent vapor will slowly diffuse into the solution in the small vial, causing the compound to crystallize over time.

  • Isolation:

    • Once suitable crystals have formed, carefully remove the small vial and isolate the crystals.

Characterization of High-Purity Sodium 4-methoxyquinoline-3-carboxylate

After crystallization, it is essential to characterize the final product to confirm its purity, identity, and crystalline form.

Table 2: Recommended Analytical Techniques for Characterization

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity of the compound and quantify any remaining impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify any structural impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm the salt formation (presence of carboxylate stretch).
X-Ray Powder Diffraction (XRPD) To determine the crystalline form (polymorph) of the solid.
Differential Scanning Calorimetry (DSC) To determine the melting point and assess thermal stability and polymorphism.
Thermogravimetric Analysis (TGA) To determine the presence of residual solvent or water of hydration.

Troubleshooting Common Crystallization Issues

IssuePotential CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid.Use a lower-boiling solvent; use more solvent; ensure slow cooling.
No Crystal Formation The solution is not sufficiently supersaturated; the compound is too soluble in the chosen solvent.Evaporate some of the solvent; add a seed crystal; scratch the inside of the flask with a glass rod at the liquid-air interface.[2]
Poor Crystal Quality (small or needle-like) Cooling or anti-solvent addition was too rapid.Slow down the cooling rate or the rate of anti-solvent addition.
Low Yield The compound has significant solubility in the cold solvent; too much solvent was used.Cool the solution in an ice bath to minimize solubility; use a more minimal amount of hot solvent.

Conclusion

The successful crystallization of Sodium 4-methoxyquinoline-3-carboxylate to high purity requires a systematic and well-reasoned approach. By understanding the principles of solubility and the various crystallization techniques available, researchers can develop robust and scalable purification protocols. The methods outlined in this guide provide a strong foundation for achieving high-purity crystalline material suitable for a range of scientific and pharmaceutical applications. It is recommended that small-scale trials are conducted to determine the optimal solvent system and conditions for this specific compound.

References

  • PubChem. (n.d.). 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design. Retrieved from [Link]

  • Wiley Online Library. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemical Engineering & Technology. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of a quinoline carboxylic acid.
  • PMC. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • PMC. (n.d.). 4-Methoxyquinolinium-2-carboxylate dihydrate. Retrieved from [Link]

  • Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from [Link]

  • PubMed. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Retrieved from [Link]

  • Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • Antisolvent Crystallization. (n.d.). Retrieved from [Link]

  • IRO Journals. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Retrieved from [Link]

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 4-methoxyquinoline-3-carboxylic acid synthesis

Welcome to the technical support center for the synthesis of 4-methoxyquinoline-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methoxyquinoline-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this multi-step synthesis. We will address common pitfalls, provide in-depth mechanistic explanations for troubleshooting, and offer optimized protocols to enhance yield and purity.

Troubleshooting Guide: Common Synthesis Issues

This section is structured as a series of questions and answers addressing specific problems you may encounter at each critical stage of the synthesis. The most common synthetic pathway involves an initial Gould-Jacobs cyclization to form the quinoline core, followed by ester hydrolysis and a final O-methylation step.

Problem Area 1: Low Yield in the Initial Gould-Jacobs Cyclization

Question: My Gould-Jacobs reaction between an aniline derivative and diethyl ethoxymethylenemalonate (DEEM) is resulting in a low yield of the cyclized ethyl 4-hydroxyquinoline-3-carboxylate. What are the primary causes and how can I optimize this step?

Answer: The Gould-Jacobs reaction is a powerful method for constructing the 4-hydroxyquinoline core, but the critical thermal cyclization step is often the main source of low yields.[1][2] This step involves a high-temperature intramolecular cyclization of the intermediate anilidomethylenemalonate ester.[1][3] Low yields typically stem from incomplete reaction, thermal degradation, or competing side reactions.

Causality and Troubleshooting Steps:

  • Insufficient Cyclization Temperature: The 6-electron cyclization has a high activation energy and requires stringent temperature control, typically between 240-260 °C.[3][4]

    • Solution: Ensure your high-boiling solvent reaches and maintains the target temperature. Use a sand bath or heating mantle with a thermocouple placed directly in the reaction vessel for accurate temperature monitoring. A short reaction time (5-15 minutes) at a higher temperature can sometimes give a better yield than prolonged heating at a lower temperature.[3]

  • Improper Solvent Choice: The solvent must have a sufficiently high boiling point and be inert under the reaction conditions.

    • Solution: Use a high-boiling, thermally stable solvent. Diphenyl ether or Dowtherm A are standard choices. Mineral oil is a less expensive alternative but can make product isolation more difficult.

  • Starting Material Purity: The initial condensation to form the anilidomethylenemalonate intermediate is sensitive to the purity of the aniline. Oxidized or impure aniline can lead to tar formation at high temperatures.

    • Solution: Use freshly distilled or high-purity aniline. Ensure your diethyl ethoxymethylenemalonate is also pure and free from hydrolysis.

Data Presentation: Comparison of Thermal Cyclization Solvents

SolventBoiling Point (°C)Typical Reaction Temp. (°C)Notes
Dowtherm A257250-255Excellent thermal stability; industry standard.
Diphenyl Ether259250-255Similar performance to Dowtherm A.[4]
Mineral Oil>300250-260Cost-effective, but can complicate workup and purification.[4]
Problem Area 2: Inefficient Saponification of the Carboxylate Ester

Question: I am struggling with the hydrolysis of my ethyl 4-hydroxyquinoline-3-carboxylate intermediate. The reaction is either incomplete or I see evidence of decarboxylation. How can I improve the yield of the carboxylic acid?

Answer: Saponification of the ester to the corresponding carboxylic acid is a critical step that can be surprisingly problematic. Incomplete hydrolysis is common, especially with hindered substrates. Conversely, using overly harsh conditions (e.g., high temperatures) to force the reaction to completion can lead to the undesired side reaction of decarboxylation, where the C3-carboxylic acid group is lost.[5][6][7]

Causality and Troubleshooting Steps:

  • Incomplete Hydrolysis: The ester may be poorly soluble in the aqueous base, or the reaction conditions may be too mild.

    • Solution: Use a co-solvent like ethanol, THF, or dioxane to improve solubility.[5][8] Lithium hydroxide (LiOH) in a THF/water mixture is often more effective than NaOH for stubborn esters.[8] Gentle heating (e.g., 50-60 °C) can increase the reaction rate, but must be carefully monitored.[5]

  • Unwanted Decarboxylation: Quinolone-3-carboxylic acids can decarboxylate under harsh basic or acidic conditions, especially with prolonged heating.[6][9][10]

    • Solution: Avoid excessive temperatures and prolonged reaction times. Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed, proceed immediately to the workup. During acidic workup, avoid boiling the acidic solution, as this can also promote decarboxylation.[6][11]

  • Difficult Product Isolation: The carboxylic acid product is often a zwitterion and can be amphiphilic, leading to isolation issues during aqueous workup.

    • Solution: Carefully acidify the cooled reaction mixture with a dilute acid (e.g., 2M HCl) to a pH of 3-4 to precipitate the product.[12] Chilling the mixture in an ice bath can aid precipitation. Wash the filtered solid thoroughly with cold water to remove inorganic salts.

Problem Area 3: Poor Yield or Side Products in O-Methylation

Question: During the methylation of 4-hydroxyquinoline-3-carboxylic acid (or its ester), I am getting a low yield of the desired 4-methoxy product and see a significant amount of an isomeric byproduct. What is happening?

Answer: This is a classic regioselectivity problem. The 4-hydroxyquinoline core exists in tautomeric equilibrium with its 4-quinolone form. Alkylation can therefore occur at two positions: the desired O-methylation at the C4-oxygen or an undesired N-methylation at the ring nitrogen, leading to a 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid byproduct.[13] The reaction conditions, particularly the choice of base and solvent, play a crucial role in directing the outcome.

Causality and Troubleshooting Steps:

  • N-Methylation vs. O-Methylation: The oxygen atom is a "hard" nucleophile, while the nitrogen is "softer". According to Hard and Soft Acid and Base (HSAB) theory, harder electrophiles will favor reaction at the oxygen. However, kinetic vs. thermodynamic control and solvent effects are also critical.

    • Solution: To favor O-methylation, use a polar aprotic solvent like DMF or acetone with a moderately strong, non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[5] Cesium carbonate is particularly effective as the large cesium ion can coordinate to the oxygen, enhancing its nucleophilicity.[5] Using a stronger, harder base like sodium hydride (NaH) can sometimes increase the proportion of O-methylation as well.[13]

  • Incomplete Reaction: The starting material may not be fully soluble, or the methylating agent may be consumed by side reactions.

    • Solution: Ensure anhydrous conditions, as water can consume the base and hydrolyze the methylating agent. Use a fresh, high-quality methylating agent like methyl iodide or dimethyl sulfate.

Experimental Protocols: Optimized O-Methylation Procedure

This protocol is optimized to favor the formation of the 4-methoxy product.

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq).

  • Solvent & Base: Add anhydrous DMF to dissolve the starting material, followed by finely powdered anhydrous cesium carbonate (Cs2CO3, 1.5 eq).[5]

  • Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add methyl iodide (MeI, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LCMS.

  • Workup: Upon completion, carefully pour the reaction mixture into ice-cold water. The product will often precipitate. If not, extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography.

Visualization & Formatting: O- vs. N-Methylation Troubleshooting

G start Low Yield of 4-Methoxy Product check_byproducts Analyze Crude Product by NMR/LCMS. Is a major byproduct present? start->check_byproducts unreacted_sm Significant Unreacted Starting Material check_byproducts->unreacted_sm No, mainly SM n_methyl N-Methylated Isomer Detected check_byproducts->n_methyl Yes solution_sm Troubleshoot Reaction Conditions: - Increase reaction time/temperature. - Check reagent quality (MeI, base). - Ensure anhydrous conditions. unreacted_sm->solution_sm solution_n_methyl Optimize for O-Methylation: - Switch base to Cs2CO3 or K2CO3. - Use polar aprotic solvent (DMF). - Consider alternative methylating agent. n_methyl->solution_n_methyl

Caption: Troubleshooting decision tree for low yield in the O-methylation step.

Problem Area 4: General Purification and Isolation Issues

Question: My final product, 4-methoxyquinoline-3-carboxylic acid, is difficult to purify. Column chromatography gives poor separation, and recrystallization attempts fail. What can I do?

Answer: Carboxylic acids, particularly those on heterocyclic scaffolds, can be challenging to purify via standard silica gel chromatography due to their acidic nature, which causes streaking and poor peak shape. The polarity of the molecule can also make finding a suitable single-solvent recrystallization system difficult.

Causality and Troubleshooting Steps:

  • Interaction with Silica Gel: The acidic proton of the carboxylic acid interacts strongly with the silanol groups on the surface of silica gel, leading to tailing.

    • Solution for Chromatography: If chromatography is necessary, add a small amount of acetic acid or formic acid (0.5-1%) to the eluent system (e.g., Dichloromethane/Methanol/Acetic Acid). This protonates the silanol groups and improves the peak shape. Alternatively, consider reverse-phase (C18) chromatography.[14]

  • Poor Crystallinity or Solubility: The product may be an amorphous solid or have awkward solubility properties.

    • Solution for Recrystallization: Try a multi-solvent system. Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., DMF, DMSO, or hot ethanol), and then slowly add a cold anti-solvent in which it is poorly soluble (e.g., water, diethyl ether, or hexanes) until turbidity persists. Allow the solution to cool slowly to promote crystal growth.

  • Persistent Impurities: Side products from previous steps (e.g., the N-methylated isomer) may co-crystallize or have similar chromatographic behavior.

    • Solution: Consider a chemical purification. You can perform a basic aqueous extraction (e.g., with dilute NaHCO3) to move your acidic product into the aqueous layer, leaving non-acidic impurities (like the ester of the N-methylated byproduct) behind in the organic layer. Then, re-acidify the aqueous layer to precipitate your purified carboxylic acid.[15]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this molecule?

A1: The most frequently cited route is a three-step synthesis starting from a substituted aniline. This involves (1) a Gould-Jacobs reaction to form an ethyl 4-hydroxyquinoline-3-carboxylate, (2) O-methylation with an agent like methyl iodide, and (3) saponification of the ester to yield the final carboxylic acid.[1][5][13] Performing methylation before hydrolysis often prevents complications with the free carboxylic acid group during the methylation step.

Q2: How can I definitively confirm the structure and differentiate between the O-methyl and N-methyl isomers?

A2: A combination of NMR spectroscopy and Mass Spectrometry is essential.

  • ¹H NMR: The chemical shift of the methoxy group (O-CH₃) will be different from the N-methyl group (N-CH₃). Typically, an N-CH₃ signal appears slightly downfield compared to an aromatic O-CH₃. More definitively, Nuclear Overhauser Effect (NOE) experiments can show spatial proximity between the methyl protons and protons on the quinoline ring, confirming the site of methylation.

  • ¹³C NMR: The chemical shifts of the carbons in the quinoline ring, especially C4, will be significantly different between the two isomers.

  • LCMS: While both isomers have the same mass, they will likely have different retention times, allowing you to quantify the ratio of products in a crude mixture.

Q3: Are there any viable alternative synthetic strategies if the Gould-Jacobs reaction fails for my specific substrate?

A3: Yes, several other named reactions can produce the quinoline core, although they may require different starting materials.[4][16] The Conrad-Limpach and Doebner-von Miller reactions are common alternatives.[4][17] For introducing the carboxylic acid group, methods involving carbonylation of a halogenated quinoline precursor are also possible, though they often require transition metal catalysis.[18]

Visualization & Formatting: General Synthetic Workflow

Caption: Common synthetic workflow for 4-methoxyquinoline-3-carboxylic acid.

References

  • Chen, M., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Application Note AN056. Available at: [Link]

  • Mótyán, G., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • Ukrainets, I.V., et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Pharmaceuticals. Available at: [Link]

  • Mehariya, K., et al. (2015). Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Derivatives. Chemistry & Biology Interface. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Mótyán, G., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. Available at: [Link]

  • Hussen, W. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

  • Ukrainets, I.V., et al. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Sartor, P., et al. (2021). Structural basis of O-methylation of (2-heptyl-)1-hydroxyquinolin-4(1H)-one and related compounds by the heterocyclic toxin methyltransferase Rv0560c of Mycobacterium tuberculosis. Journal of Structural Biology. Available at: [Link]

  • Wrzosek, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • CN101781247B. (n.d.). New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Google Patents.
  • Buchler, I., et al. (2018). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Reddit r/Chempros. (2024). Hydrolysis product troubleshooting. Available at: [Link]

  • Hsieh, H., et al. (2015). Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddit r/Chempros. (2025). Why are my ester hydrolysis not working. Available at: [Link]

  • PubChem. (n.d.). 4-methoxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Cruz, J.G.L., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. KOPS - University of Konstanz. Available at: [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. Available at: [Link]

  • CN102924374B. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • WO2019206798A1. (n.d.). Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]

  • US5387713A. (n.d.). Process for purification of carboxylic acids. Google Patents.
  • LibreTexts Chemistry. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Available at: [Link]

  • ACS Omega. (2026). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. Available at: [Link]

  • Reddit r/Chempros. (2025). Purification of Quinoline-3,4-diones. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing the Hygroscopic Properties of Sodium 4-methoxyquinoline-3-carboxylate

Welcome to the technical support center for Sodium 4-methoxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium 4-methoxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. Due to its salt form, specifically a sodium carboxylate, this molecule has a strong affinity for atmospheric moisture.[1] Understanding and managing this property is critical for ensuring experimental accuracy, reproducibility, and the overall integrity of your results.[2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The protocols and recommendations provided herein are based on established best practices for handling hygroscopic active pharmaceutical ingredients (APIs).[3]

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address and resolve common challenges encountered during the handling and use of Sodium 4-methoxyquinoline-3-carboxylate.

Issue 1: My powder has become clumpy, sticky, or has visibly changed in appearance.
  • Question: I opened a new container of Sodium 4-methoxyquinoline-3-carboxylate, and it was a fine powder. After a few uses, it has become clumpy and difficult to handle. What is happening and how can I fix it?

  • Answer: This is a classic sign of moisture absorption.[4] The sodium carboxylate group in the molecule readily forms hydrogen bonds with water molecules from the air, leading to the physical changes you're observing.[5] This can progress from clumping to the formation of a sticky or even a partially dissolved solid, a process known as deliquescence at high relative humidity.

    Immediate Actions & Solutions:

    • Prevent Further Moisture Uptake: Immediately and securely close the container. If the cap is not airtight, use parafilm to create a better seal.[6]

    • Drying the Material: If the material is not thermally sensitive, you may be able to dry it. Place the compound in a vacuum oven at a mild temperature (e.g., 40-50°C) for several hours. Note: The thermal stability of Sodium 4-methoxyquinoline-3-carboxylate should be confirmed before heating. Alternatively, storing the material in a desiccator with a strong desiccant like phosphorus pentoxide or fresh silica gel can remove absorbed water over time.[7]

    • Future Prevention: Always store the compound in a desiccator or a controlled low-humidity environment (e.g., a glove box).[4] Minimize the time the container is open to the atmosphere during weighing and handling.

Issue 2: I am observing inconsistent results and a loss of potency in my biological assays.
  • Question: My experimental results with Sodium 4-methoxyquinoline-3-carboxylate are not reproducible. Could this be related to its hygroscopic properties?

  • Answer: Absolutely. Inconsistent results are a common consequence of working with hygroscopic compounds. There are two primary reasons for this:

    • Inaccurate Concentration: As the compound absorbs water, its mass increases. If you weigh out 10 mg of the hydrated compound, the actual amount of the active molecule is less than 10 mg. This leads to the preparation of stock solutions with lower-than-intended concentrations, causing variability in your assays.[2]

    • Chemical Degradation: The presence of absorbed water can facilitate chemical degradation, particularly hydrolysis.[2][8] Quinoline derivatives can be susceptible to degradation, which may be accelerated by changes in local pH at the solid-state level due to water absorption.[9]

    Troubleshooting & Optimization:

    • Quantify Water Content: Before preparing solutions for critical experiments, determine the water content of your solid material using methods like Karl Fischer titration or Thermogravimetric Analysis (TGA).[7] This will allow you to correct for the water content and weigh out the appropriate amount of powder to achieve your target concentration.

    • Prepare Fresh Solutions: It is highly recommended to prepare fresh solutions before each experiment from solid that has been properly stored.[9]

    • Stability Studies: If you need to store stock solutions, perform a stability study under your specific storage conditions (e.g., temperature, light exposure).[10] Analyze the solution at various time points to check for degradation products.

Issue 3: The weight of my sample is unstable and drifting on the analytical balance.
  • Question: When I try to weigh Sodium 4-methoxyquinoline-3-carboxylate on my analytical balance, the reading keeps increasing. Why is this happening?

  • Answer: This is a direct observation of the compound absorbing moisture from the air in real-time.[11] The continuous increase in the displayed weight is due to the rapid uptake of water molecules by the hygroscopic powder.[12]

    Solutions for Accurate Weighing:

    • Minimize Exposure Time: Have all your equipment and containers ready before opening the compound's storage vessel. Weigh the compound as quickly as possible.[13]

    • Use a Suitable Weighing Container: Instead of weighing paper, use a small, dry glass vial with a cap or a weighing boat.[11] This allows you to cap the container immediately after dispensing the powder, minimizing further moisture absorption.

    • Weighing by Difference: For the highest accuracy, pre-weigh a sealed vial containing the compound. Dispense the required amount of powder into your receiving flask, then re-seal and re-weigh the original vial. The difference in weight is the amount of compound transferred.

    • Controlled Environment: If possible, perform weighing inside a glove box with a controlled low-humidity atmosphere.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is hygroscopicity and why is Sodium 4-methoxyquinoline-3-carboxylate susceptible to it?

    • A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[4] Sodium 4-methoxyquinoline-3-carboxylate is particularly susceptible because it is a salt containing a carboxylate anion and a sodium cation. These ions can strongly interact with the polar water molecules through ion-dipole interactions, leading to the absorption of water into the crystal lattice to form hydrates.[5]

  • Q2: What are the ideal storage conditions for this compound?

    • A2: The ideal storage conditions are in a tightly sealed container, inside a desiccator containing an active desiccant, and stored at a cool and consistent temperature.[1] For long-term storage, consider placing the container inside a heat-sealed, moisture-proof aluminum bag.[14]

  • Q3: How does moisture absorption affect the compound's chemical stability?

    • A3: Absorbed water can act as a solvent, increasing molecular mobility and facilitating degradation reactions such as hydrolysis.[2] For a quinoline derivative, this could potentially lead to ring opening or other structural changes, resulting in a loss of biological activity.[9] Furthermore, the presence of water can accelerate oxidation.[15]

  • Q4: Can I use a standard laboratory oven to dry the compound?

    • A4: This depends on the thermal stability of Sodium 4-methoxyquinoline-3-carboxylate. Before applying heat, it is crucial to know its melting point and decomposition temperature. Using a vacuum oven at a mild temperature is generally safer as it allows for drying at lower temperatures. If this information is not available, it is best to dry the compound at room temperature in a desiccator with a high-strength desiccant.

  • Q5: How can I determine the degree of hygroscopicity of my compound?

    • A5: The hygroscopicity can be formally classified by performing Dynamic Vapor Sorption (DVS) analysis.[2] This technique measures the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature. This provides a detailed profile of how and how much water the compound absorbs.

Visualizing the Impact of Hygroscopicity

The following diagrams illustrate the mechanism of water absorption and a decision-making workflow for handling Sodium 4-methoxyquinoline-3-carboxylate.

Mechanism of Water Absorption and its Consequences cluster_0 Initial State cluster_1 Process cluster_2 Consequences Compound Sodium 4-methoxyquinoline-3-carboxylate (Anhydrous Powder) Absorption Hygroscopic Absorption H2O Atmospheric Moisture (H₂O) H2O->Absorption Hydrated Hydrated Compound (Increased Mass) Absorption->Hydrated Clumping Physical Changes (Clumping, Caking) Hydrated->Clumping Inaccuracy Weighing Inaccuracy Hydrated->Inaccuracy Degradation Chemical Instability (Hydrolysis, Oxidation) Hydrated->Degradation

Caption: Mechanism of moisture absorption by a hygroscopic compound.

Workflow for Handling Hygroscopic Compounds Start Start: Need to use Sodium 4-methoxyquinoline-3-carboxylate CheckStorage Check Storage Conditions Start->CheckStorage ProperStorage Properly Stored? (Sealed, Desiccated) CheckStorage->ProperStorage VisuallyInspect Visually Inspect Powder ProperStorage->VisuallyInspect Yes StoreProperly Return to Proper Storage (Seal tightly, desiccate) ProperStorage->StoreProperly No FreeFlowing Free-flowing? VisuallyInspect->FreeFlowing Dry Dry the Compound (Vacuum Oven or Desiccator) FreeFlowing->Dry No Weigh Weigh Quickly (Use weighing vial) FreeFlowing->Weigh Yes Dry->Weigh PrepareSolution Prepare Solution Immediately Weigh->PrepareSolution PrepareSolution->StoreProperly End End: Use Fresh Solution StoreProperly->End

Caption: Decision-making workflow for handling hygroscopic compounds.

Quantitative Impact of Humidity

To illustrate the importance of a controlled environment, the following table summarizes the potential impact of relative humidity (RH) on a hygroscopic compound like Sodium 4-methoxyquinoline-3-carboxylate. The data is representative and highlights the risk of not controlling for moisture.

Relative Humidity (RH)Exposure Time% Water Content (w/w)Purity Assay (%)Observations
< 30%24 hours< 0.5%> 99.5%Free-flowing powder
60%24 hours2-5%95-98%Slight clumping
75%24 hours5-10%90-95%Significant clumping, caking
90%24 hours> 15% (Deliquescence)< 85%Becomes a sticky solid/paste

This data is illustrative and the actual values for Sodium 4-methoxyquinoline-3-carboxylate may vary.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method for accurately preparing a stock solution of Sodium 4-methoxyquinoline-3-carboxylate, taking its hygroscopic nature into account.

Materials:

  • Sodium 4-methoxyquinoline-3-carboxylate

  • Appropriate solvent (e.g., DMSO, water)

  • Analytical balance

  • Small, dry glass vial with a screw cap

  • Spatula

  • Volumetric flask

  • Pipettes

Procedure:

  • Equilibrate the Compound: Remove the sealed container of Sodium 4-methoxyquinoline-3-carboxylate from the desiccator and allow it to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Prepare for Weighing: Place the small, dry glass vial with its cap on the analytical balance and tare the weight.

  • Dispense the Compound: Quickly open the main container of the compound, and using a clean, dry spatula, transfer slightly more than the required amount of powder into the tared glass vial. Immediately close both the main container and the small vial.

  • Record the Weight: Record the exact weight of the compound in the vial.

  • Prepare the Solvent: Add approximately 80% of the final required volume of solvent to the volumetric flask.

  • Transfer the Compound: Uncap the weighing vial and carefully transfer the weighed powder into the volumetric flask.

  • Ensure Complete Transfer: Rinse the weighing vial multiple times with small aliquots of the solvent, transferring the rinsing to the volumetric flask each time to ensure all the compound has been transferred.

  • Dissolve and Dilute: Gently swirl the volumetric flask to dissolve the compound completely. Once dissolved, add the solvent up to the calibration mark.

  • Mix Thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: If the solution is not for immediate use, transfer it to a labeled, airtight container and store it under appropriate conditions (e.g., protected from light, at the recommended temperature).

By following these guidelines, you can significantly mitigate the challenges posed by the hygroscopic properties of Sodium 4-methoxyquinoline-3-carboxylate, leading to more reliable and reproducible experimental outcomes.

References

  • GenFollower. (2026, January 30).
  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1234. [Link]

  • Brooks, S. D., et al. (2002). Deliquescence behavior of organic/ammonium sulfate aerosol. Geophysical Research Letters, 29(19), 1917. [Link]

  • Labcompare. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Labcompare.com. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • Mettler Toledo. (n.d.). Weighing the Right Way with Lab Balances. [Link]

  • Visalakshi, G., et al. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Manufacturer. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Tchessalov, S., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 669-682. [Link]

  • Wu, Z. J., et al. (2011). Atmospherically relevant water-soluble carboxylic salts. Atmospheric Chemistry and Physics, 11, 7693-7714. [Link]

  • Tchessalov, S., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 669-682. [Link]

  • Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 3985-4001. [Link]

  • Zhou, Y., et al. (2015). Effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical Research, 32(2), 439-451. [Link]

  • Pospisilova, M., et al. (2025). Humidity drives spontaneous OH oxidation of organic particles. Science Advances, 11(25), eado1265. [Link]

  • Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 3985-4001. [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [Link]

  • Loh, W. K., et al. (2011). 4-Methoxyquinolinium-2-carboxylate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o435. [Link]

  • Al-Saffar, Y., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. International Journal of Legal Medicine, 138(2), 651-660. [Link]

Sources

Troubleshooting

identifying and removing impurities from 4-methoxyquinoline-3-carboxylic acid

Topic: Identification and Removal of Impurities Status: Operational | Tier: Level 3 (Senior Scientist Support) Introduction: The Stability Paradox Welcome. You are likely accessing this guide because you are observing in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Removal of Impurities

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The Stability Paradox

Welcome. You are likely accessing this guide because you are observing inconsistencies in your 4-methoxyquinoline-3-carboxylic acid (4-MQCA) batches.

As a Senior Application Scientist, I often see this scaffold underestimated. While the quinoline ring is robust, the 4-methoxy group in conjunction with the 3-carboxylic acid creates a "push-pull" electronic system that makes the molecule susceptible to specific degradation pathways—primarily hydrolysis to the 4-hydroxy (4-oxo) tautomer and thermal decarboxylation.

This guide moves beyond generic advice. We will treat your crude product as a system of competing solubilities and pKa values to isolate the target molecule effectively.

Module 1: The Diagnostic Hub

Before attempting purification, you must identify which impurity is compromising your yield. Use this diagnostic matrix.

Q: How do I distinguish the major impurities from my product?

A: The three most common contaminants are the Hydrolyzed Precursor (4-OH) , the Decarboxylated Byproduct , and Inorganic Salts .

ComponentStructure NoteHPLC Behavior (C18, Acidic Buffer)1H-NMR Signature (DMSO-d6)Solubility Profile
Target: 4-MQCA 4-OMe, 3-COOHReference RT

4.0–4.2 (s, 3H, -OCH

)
Soluble in DCM, warm MeOH.
Impurity A: 4-Hydroxy 4-OH / 4-Oxo tautomerEarly Eluter (More polar)Missing -OCH

. Broad singlet >12 ppm (OH/NH).
Insoluble in DCM. High MP solid.
Impurity B: Decarboxylated 4-MethoxyquinolineLate Eluter (Less polar)Missing -COOH . New proton at C3 (

~6.5-7.0).
Soluble in Hexanes/EtOAc.
Impurity C: 4-Chloro If via Cl-displacementLate Eluter Missing -OCH

.
Soluble in organic solvents.[1]

Module 2: Visualizing the Impurity Landscape

Understanding where these impurities originate allows you to prevent them.

ImpurityOrigins Start Precursor (4-Chloro or 4-Hydroxy) Reaction Methylation / Substitution (Reaction Zone) Start->Reaction Target Target: 4-Methoxyquinoline-3-COOH Reaction->Target Optimized Path Imp_Hydro Impurity A: 4-Hydroxy Species (Hydrolysis/Incomplete Rxn) Reaction->Imp_Hydro Water/Acid Trace Target->Imp_Hydro Acidic Workup (Reversion) Imp_Decarb Impurity B: Decarboxylated (Thermal Degradation) Target->Imp_Decarb Heat > 150°C

Figure 1: Origin and fate of impurities. Note that the target product can revert to Impurity A under acidic aqueous conditions.

Module 3: Purification Protocols

Protocol A: The "Acid-Base Swing" (Removal of Non-Acidic Impurities)

Best for: Removing decarboxylated byproducts (Impurity B) and starting materials. Principle: 4-MQCA is amphoteric but distinctively acidic due to the carboxylic group.

  • Dissolution: Dissolve crude solid in 10% NaHCO

    
     (aq) .
    
    • Why? The carboxylic acid forms a sodium salt (soluble). The decarboxylated impurity (4-methoxyquinoline) has no acidic proton and remains insoluble.

  • Filtration/Extraction:

    • Wash the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Action: Discard the organic layer (contains Impurity B).

  • Precipitation (The Critical Step):

    • Cool the aqueous layer to 0–5°C.

    • Slowly acidify with Acetic Acid (preferred over HCl to prevent hydrolysis) to pH 4–5.

    • Observation: The target 4-MQCA will precipitate as the zwitterion/free acid.

  • Collection: Filter and wash with ice-cold water.

Protocol B: Selective Recrystallization (Removal of 4-Hydroxy Impurity)

Best for: Removing Impurity A (4-Hydroxy/4-Oxo). Principle: The 4-hydroxy impurity is significantly less soluble in organic solvents due to strong intermolecular hydrogen bonding (dimerization of the quinolone form).

Step-by-Step Guide:

  • Solvent Choice: Use Methanol (MeOH) or Acetonitrile (MeCN) . Avoid water.

  • Reflux: Suspend the crude solid in the solvent (approx. 10 mL per gram). Heat to reflux.

    • Target: 4-MQCA should dissolve; Impurity A often remains as a suspended solid.

  • Hot Filtration: If undissolved solids remain at reflux, filter the hot solution immediately.[2]

    • Result: The filter cake is the impurity. The filtrate contains your product.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then to 4°C.

  • Wash: Collect crystals and wash with cold Diethyl Ether (removes surface solvent without redissolving product).

Module 4: Troubleshooting & FAQs

Q: My HPLC shows a split peak for the main compound. Is it impure?

A: Not necessarily. Quinoline-3-carboxylic acids can exhibit rotational isomerism or pH-dependent tautomerization on the column.

  • Fix: Ensure your HPLC mobile phase is buffered. Use 0.1% Formic Acid or 20 mM Ammonium Acetate . Avoid unbuffered water/methanol gradients.

Q: I lost my product during the Acid-Base extraction.

A: You likely over-acidified or under-acidified.

  • The Trap: Quinoline nitrogen is basic (pKa ~4-5). If you acidify to pH 1 (using strong HCl), you form the hydrochloride salt , which might be water-soluble.

  • The Fix: Aim for the Isoelectric Point (pI) , typically around pH 4.5–5.5. Use a pH meter, not just paper.

Q: The product is turning slightly pink/brown on storage.

A: This indicates oxidative instability, often catalyzed by trace metals or light.

  • Protocol: Recrystallize with a pinch of EDTA (to chelate metals) or wash with sodium metabisulfite solution. Store in amber vials under Argon.

Module 5: Decision Logic for Purification

Use this workflow to decide your immediate next step.

PurificationLogic Start Start: Crude 4-MQCA Check Analyze Purity (HPLC/NMR) Start->Check Decision1 Is Impurity > 5%? Check->Decision1 TypeCheck Identify Impurity Type Decision1->TypeCheck Yes Final Dry & Store (Desiccator) Decision1->Final No (<5%) PathA Impurity: 4-Hydroxy (Polar/Insoluble) TypeCheck->PathA Early Eluting PathB Impurity: Decarboxylated (Non-acidic) TypeCheck->PathB Late Eluting ActionA Method: Hot Filtration/Recryst. (Solvent: MeOH) PathA->ActionA ActionB Method: Acid-Base Extraction (Wash organics at pH 8) PathB->ActionB ActionA->Check Re-test ActionB->Check Re-test

Figure 2: Logical workflow for selecting the correct purification method based on impurity type.

References

  • Synthesis and Reactivity of Quinoline-3-carboxylic Acids

    • Wolf, C., & Lerebours, R. (2004). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids and 3-Bromoquinoline-4-carboxylic Acids. Journal of Organic Chemistry.

    • Context: Establishes the stability profiles of quinoline carboxylic acid scaffolds.
  • Impurity Characterization (4-Hydroxy vs 4-Methoxy)

    • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

    • Context: The foundational text on the Gould-Jacobs reaction, detailing the formation of the 4-hydroxy intermediate and the difficulty in methyl
  • HPLC Method Development for Amphoteric Compounds

    • McCalley, D. V. (2010). Analysis of basic solutes by HPLC. Journal of Chromatography A.

    • Context: Provides the theoretical basis for buffering mobile phases when analyzing zwitterionic quinolines to prevent peak splitting.

  • Purification of Quinolone Derivatives

    • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.

    • Context: Detailed protocols on the solubility differences between the oxo- and methoxy- variants.

Sources

Optimization

improving the stability of Sodium 4-methoxyquinoline-3-carboxylate for long-term storage

Technical Support Center: Sodium 4-methoxyquinoline-3-carboxylate Stability Guide Executive Summary: The Stability Paradox Senior Application Scientist Note: Sodium 4-methoxyquinoline-3-carboxylate presents a classic "st...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium 4-methoxyquinoline-3-carboxylate Stability Guide

Executive Summary: The Stability Paradox

Senior Application Scientist Note: Sodium 4-methoxyquinoline-3-carboxylate presents a classic "stability paradox" common in heterocyclic drug intermediates. While the quinoline core is aromatic and robust, the C3-carboxylate and C4-methoxy motifs create a push-pull electronic system that makes the compound susceptible to two primary degradation pathways: decarboxylation and nucleophilic hydrolysis .

This guide moves beyond generic "store in a cool, dry place" advice. It provides a mechanistic understanding of why your compound degrades and how to arrest these processes for long-term library integrity.

Troubleshooting Hub: Immediate Diagnostics

Use this matrix to identify the state of your sample immediately.

Observation Diagnosis Root Cause Immediate Action
Color Change: White

Yellow/Brown
Photo-oxidation Quinoline rings are photosensitive. UV light excites the

-system, leading to radical formation and oxidative coupling.
Stop. Protect from light. Check purity via HPLC. If >95%, recrystallize.[1] If <90%, discard.
Texture Change: Powder

Gum/Paste
Hygroscopic Failure The sodium salt is highly hygroscopic. Absorbed water creates a localized aqueous micro-environment, catalyzing hydrolysis.Critical. The compound is likely hydrolyzing. Lyophilize immediately if salvage is attempted, but expect methoxy loss.
LC-MS Signal: Mass shift of -44 DaDecarboxylation Loss of

. The C3-carboxylate is sterically crowded and electronically destabilized by the C4-methoxy group.
Fatal. This is irreversible. Store future batches at -20°C or lower.
LC-MS Signal: Mass shift of -14 DaDemethylation/Hydrolysis Conversion of 4-methoxy to 4-hydroxy (quinolone form). Catalyzed by moisture and trace acid.Fatal. The compound has reverted to the thermodynamically stable 4-quinolone.

Deep Dive: Degradation Mechanisms

To preserve this compound, you must fight two chemical wars simultaneously.

Mechanism A: Spontaneous Decarboxylation

Quinoline-3-carboxylic acids are notorious for thermal decarboxylation. The electron-rich nature of the quinoline ring, amplified by the 4-methoxy group, stabilizes the transition state for the loss of


. This is often acid-catalyzed but can occur thermally in the solid state if the crystal lattice contains water.
Mechanism B: Hydrolysis to 4-Quinolone

The C4-methoxy group is a vinylogous ester. In the presence of ambient moisture (absorbed by the sodium salt), water acts as a nucleophile. The leaving group is methanol, and the driving force is the formation of the highly stable 4-quinolone tautomer (4-hydroxyquinoline).

Visualization of Degradation Pathways:

DegradationPathways Compound Sodium 4-methoxyquinoline- 3-carboxylate (Target) Intermed1 Protonated Species (Acid Catalysis) Compound->Intermed1 Trace H+ Prod_Hydrolysis 4-Hydroxyquinoline- 3-carboxylic acid (Quinolone Tautomer) [M-14] Compound->Prod_Hydrolysis +H2O / -MeOH (Hydrolysis) Water Ambient Moisture (Hygroscopicity) Water->Compound Absorption Heat Heat / Light (>25°C) Heat->Compound Activation Prod_Decarb 4-Methoxyquinoline (Decarboxylated Byproduct) [M-44] Intermed1->Prod_Decarb -CO2 (Irreversible)

Caption: Figure 1.[2][3][4][5] Dual degradation pathways driven by moisture (hydrolysis) and thermal energy (decarboxylation).

Validated Storage & Handling Protocols

Do not rely on standard "cold storage." Follow this rigorous protocol to ensure stability for >12 months.

Protocol A: Long-Term Storage (The "Golden Standard")
  • Container: Amber glass vial with a Teflon-lined screw cap. Never use clear glass or plastic (which is permeable to moisture).

  • Atmosphere: Argon or Nitrogen backfill. The sodium salt will pull moisture from air trapped in the headspace.

  • Desiccant: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or

    
    .
    
  • Temperature: -20°C is mandatory. Room temperature storage will lead to measurable decarboxylation within weeks.

Protocol B: Handling for Experiments
  • Equilibration: Allow the frozen vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt.

  • Solvent Choice:

    • Preferred: DMSO (anhydrous), Methanol (anhydrous).

    • Avoid: Water (unless immediate use), Acidic buffers (accelerates decarboxylation).

  • Dissolution: Prepare solutions fresh. Do not store aqueous stock solutions.

Protocol C: QC/Stability Testing (HPLC)

If you suspect degradation, run this rapid QC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm)
Mobile Phase A Water + 0.1% Ammonium Acetate (Neutral pH is critical)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm and 300 nm (Quinoline absorption)
Expected Result Parent: ~5-6 min. Quinolone (Hydrolysis): Earlier RT (more polar). Decarboxylated: Later RT (less polar).

Workflow: Optimal Lifecycle Management

StorageWorkflow Arrival Compound Receipt QC_Check Initial QC (NMR/LCMS) Arrival->QC_Check Drying Lyophilization / Vacuum Desiccation QC_Check->Drying If hygroscopic Pkg Aliquot under Argon (Amber Vials) QC_Check->Pkg If dry Drying->Pkg Storage Store at -20°C (Secondary Desiccation) Pkg->Storage Usage Equilibrate to RT Before Opening Storage->Usage Experiment Day Usage->Storage Reseal immediately

Caption: Figure 2. Lifecycle workflow from receipt to experimental use to minimize moisture exposure.

References

  • BenchChem Technical Support . Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide. Retrieved from (General principles of methoxyquinoline stability).

  • National Institutes of Health (PubChem) . 4-(4-Methoxyanilino)quinoline-3-carboxylic acid. Retrieved from .

  • Master Organic Chemistry . Decarboxylation Mechanisms. Retrieved from .

  • Sigma-Aldrich . 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid Product Sheet. Retrieved from .

  • ResearchGate . Synthesis of quinoline-3-carboxylate derivatives. Retrieved from .

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of Sodium 4-methoxyquinoline-3-carboxylate: A Comparative Analytical Guide

Topic: Validating the Purity of Sodium 4-methoxyquinoline-3-carboxylate by NMR and HPLC Content Type: Publish Comparison Guide Executive Summary In the development of quinoline-based pharmaceuticals—often used as precurs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Purity of Sodium 4-methoxyquinoline-3-carboxylate by NMR and HPLC Content Type: Publish Comparison Guide

Executive Summary

In the development of quinoline-based pharmaceuticals—often used as precursors for antimalarials, antibacterials, and kinase inhibitors—the integrity of the Sodium 4-methoxyquinoline-3-carboxylate intermediate is critical. Its validation presents a unique analytical paradox:

  • HPLC offers high sensitivity for organic impurities but often fails to account for the sodium counter-ion, moisture, and inorganic salts, leading to inflated purity values (e.g., >99% Area%).

  • qNMR (Quantitative NMR) provides an absolute mass-balance assay but lacks the sensitivity to detect trace organic impurities below 0.1%.

This guide objectively compares these two methodologies, establishing a "Two-Pillar" validation system that ensures both chemical identity (O-methylation vs. N-methylation) and absolute potency .

Part 1: The Analytical Challenge

Sodium 4-methoxyquinoline-3-carboxylate is not a simple organic molecule; it is a carboxylate salt. This introduces three specific failure modes in standard analysis:

  • The "Salt Blindness" of HPLC: Standard Reverse-Phase HPLC (RP-HPLC) detects the organic anion. If your sample contains 10% Sodium Chloride (NaCl) or 5% water, HPLC will still report "99.9% purity" because salts and water are invisible to UV detection.

  • Tautomeric Ambiguity: The precursor, 4-hydroxyquinoline-3-carboxylic acid, exists in equilibrium with its 4-oxo (quinolone) tautomer. The target product is the 4-methoxy derivative (O-alkylated). Incorrect synthesis can lead to N-methylated isomers (1-methyl-4-oxoquinoline), which have identical mass (LC-MS) but different biological activity.

  • Hygroscopicity: As a sodium salt, the compound is prone to absorbing atmospheric moisture, diluting the active pharmaceutical ingredient (API) content without affecting the chromatographic purity profile.

Part 2: NMR Validation (The "Truth" Standard)

Objective: Determine Absolute Purity (Assay) and confirm Regiochemistry (O-Me vs N-Me).

Quantitative NMR (qNMR) is the primary reference method because it measures the molar ratio of the analyte against a certified internal standard (IS). It is the only method that "sees" the dilution effect of sodium and water.

Protocol: 1H-qNMR Assay
  • Solvent: D₂O (for solubility) or DMSO-d₆ (for better resolution of aromatic peaks).

  • Internal Standard (IS): Maleic Acid (Traceable Standard) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (d1): >30 seconds (Critical for full relaxation of carboxylate protons).

Key Diagnostic Signals (Structural Proof)

The validity of the specific 4-methoxy structure is confirmed by three specific spectral features:

FeatureChemical Shift (

)
Diagnostic Value
H-2 Proton ~8.7 - 9.0 ppm (Singlet) The most deshielded singlet. Confirms the 3-carboxyl-4-substituted quinoline core.[1]
O-Methoxy ~4.0 - 4.2 ppm (Singlet) Pass: Sharp singlet >4.0 ppm indicates O-methylation (aromatic ether). Fail: Singlet <3.9 ppm often indicates N-methylation (quinolone amide).
H-8 Proton ~8.0 - 8.2 ppm (Doublet) Characteristic of the benzene ring fusion; highly sensitive to electronic changes in the pyridine ring.

Expert Insight: If you observe a broad singlet around 13-15 ppm, your salt has hydrolyzed back to the free acid. A pure salt sample should show no signal in the carboxylic acid region (>12 ppm).

Part 3: HPLC Validation (The "Sensitivity" Standard)

Objective: Detect trace organic impurities (Precursors, Byproducts) at <0.1% levels.

While NMR confirms what the major component is, HPLC is required to see what else is there. The primary impurities are the unreacted 4-hydroxy precursor and the decarboxylated byproduct (4-methoxyquinoline) .

Protocol: Ion-Suppression RP-HPLC

To analyze a carboxylate salt, you must suppress the ionization of the carboxylic acid to prevent peak tailing, or use a specific buffer to ensure a single ionic state.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm (Aromatic core) and 300 nm (Conjugated system).

Impurity Profile Logic
  • RT ~ 4-5 min: 4-Hydroxyquinoline-3-carboxylic acid (More polar, elutes early). Presence indicates incomplete methylation or hydrolysis.

  • RT ~ 10-12 min: Sodium 4-methoxyquinoline-3-carboxylate (Target).

  • RT ~ 15+ min: 4-Methoxyquinoline (Decarboxylated impurity). Presence indicates thermal degradation during synthesis.

Part 4: Comparative Analysis & Decision Matrix

The following table contrasts the performance of the two methods for this specific compound.

FeatureqNMR (Assay) HPLC (Purity)
Scope Absolute Purity (w/w%)Relative Purity (Area %)
Blind Spots Trace impurities <0.1%Inorganic salts, Water, Counter-ions
Specificity Distinguishes O-Me vs N-Me isomersCan co-elute isomers without specific method dev.
Speed Fast (<15 min sample prep + run)Slow (30-60 min run + equilibration)
Role Potency Assignment Batch Release / Impurity Profiling
Visualizing the Validation Workflow

The diagram below illustrates the decision logic for validating a batch of Sodium 4-methoxyquinoline-3-carboxylate.

ValidationWorkflow Start Sample: Sodium 4-methoxyquinoline-3-carboxylate qNMR Step 1: 1H-qNMR (D2O/DMSO) Start->qNMR CheckStruct Check Structure: 1. H-2 Singlet @ ~8.8 ppm? 2. O-Me Singlet @ ~4.1 ppm? qNMR->CheckStruct FailStruct FAIL: N-Methyl Isomer or Hydrolyzed Acid Detected CheckStruct->FailStruct No CalcAssay Calculate Absolute Assay (wt%) (Accounts for Na+ & H2O) CheckStruct->CalcAssay Yes HPLC Step 2: RP-HPLC (Acidic Buffer) CalcAssay->HPLC CheckImpurities Check Impurities: 4-OH Precursor < 0.5%? Decarboxylated Byprod < 0.1%? HPLC->CheckImpurities FailPurity FAIL: High Organic Impurities CheckImpurities->FailPurity No Final PASS: Batch Released (Assay from NMR, Purity from HPLC) CheckImpurities->Final Yes

Caption: Integrated validation workflow ensuring both structural identity (NMR) and purity profile (HPLC).

Visualizing Impurity Origins

Understanding why we test for specific impurities requires mapping the synthesis pathway.

ImpurityOrigins Precursor 4-Hydroxyquinoline-3-carboxylic acid (Starting Material) Reaction Methylation (MeI / Base) Precursor->Reaction Target Target: 4-Methoxy (O-Alkylated) Reaction->Target Major Path Impurity_N Impurity: N-Methyl-4-oxo (Isomer) Reaction->Impurity_N Side Reaction (Ambident Nucleophile) Impurity_Decarb Impurity: 4-Methoxyquinoline (Decarboxylated) Target->Impurity_Decarb Thermal Degradation (-CO2)

Caption: Synthesis pathway showing the origin of N-methylated isomers and decarboxylated byproducts.

References
  • ChemicalBook. (2025).[3] 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid NMR and Properties. Retrieved from

  • Sielc Technologies. (2025). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025).[2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from

  • PubChem. (2025). 4-methoxyquinoline-3-carboxylic acid Structure and Data. Retrieved from

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic Studies. Retrieved from

  • RSSL. (2025).[3] qNMR for Purity Determination in Pharmaceuticals. Retrieved from

Sources

Comparative

comparing the biological activity of 4-methoxyquinoline-3-carboxylate with its ethyl ester

Executive Summary: The Functional Switch In medicinal chemistry, the transformation of a carboxylic acid to its ethyl ester is often viewed merely as a prodrug strategy to enhance lipophilicity. However, in the context o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Functional Switch

In medicinal chemistry, the transformation of a carboxylic acid to its ethyl ester is often viewed merely as a prodrug strategy to enhance lipophilicity. However, in the context of 4-methoxyquinoline-3-carboxylates , this modification acts as a binary "biological switch."

Experimental evidence indicates that the Ethyl Ester form is the pharmacophore of choice for antimalarial activity (targeting Plasmodium via permeability), while the Free Acid form is the requisite species for antibacterial (DNA gyrase) and antiviral (DHODH) efficacy.[1] This guide dissects the structure-activity relationships (SAR) driving this divergence.

FeatureEthyl 4-methoxyquinoline-3-carboxylate 4-methoxyquinoline-3-carboxylic acid
Primary Utility Antimalarial, Anti-proliferative (Prodrug)Antibacterial, Antiviral, Anti-inflammatory
Solubility (Aq) Low (Hydrophobic)High (Anionic at physiological pH)
Cell Permeability High (LogP ~3.8)Low (LogP ~1.[1]7)
Key Target Hemozoin inhibition (presumed)DNA Gyrase / Topoisomerase IV / DHODH
Binding Mode Hydrophobic InteractionMg²⁺ Chelation / H-Bond Donor

Physicochemical & Structural Analysis

The Tautomeric Lock

Crucial to this analysis is the "4-methoxy" substitution. Unlike classic fluoroquinolones (e.g., ciprofloxacin) which exist as 4-quinolones (4-oxo tautomer) essential for DNA gyrase binding, the 4-methoxy group locks the molecule in the quinoline (enol ether) form.

  • Implication: The 4-methoxy derivatives lack the 4-keto oxygen required for the classic magnesium-water bridge interaction with bacterial DNA gyrase. Consequently, the Acid form of 4-methoxyquinoline is generally less potent against bacteria than its 4-oxo counterparts but gains specificity for other targets like DHODH.

Lipophilicity vs. Ionization[1]
  • Ethyl Ester: Exhibits a high partition coefficient (LogP > 3.5).[1] This allows passive diffusion across the lipid-rich membranes of parasitized erythrocytes, a critical factor for antimalarial potency.

  • Free Acid: At physiological pH (7.4), the carboxylic acid (pKa ~4-5) is deprotonated (carboxylate anion).[1] This charge prevents passive diffusion but is essential for electrostatic interactions in enzyme active sites (e.g., Arg120 in COX-2).[1]

Biological Activity Profiles

Antimalarial Activity (Ester Dominance)

Research explicitly demonstrates that for 4-methoxyquinoline derivatives, the ester is the active species against Plasmodium falciparum.

  • Data Insight: In SAR studies of 4-oxo-3-carboxyl quinolones, the ethyl ester showed an EC50 of ~0.25 µM against P. falciparum. Hydrolysis to the free acid abolished this activity completely.

  • Mechanism: The ester group likely facilitates accumulation within the parasite's food vacuole or prevents rapid efflux. The acid, being charged, cannot penetrate the parasite membrane effectively.[1]

Antibacterial Activity (Acid Dominance)

While 4-methoxy analogs are weaker than 4-oxo quinolones, any residual antibacterial activity resides strictly in the Acid form.

  • Mechanism: Bacterial Type II Topoisomerases (DNA Gyrase) require a carboxylate group at position 3 to coordinate a Mg²⁺ ion.[1]

  • The "Ester Failure": The ethyl ester lacks the negative charge to coordinate Mg²⁺. It is microbiologically inactive unless hydrolyzed in vivo by bacterial esterases (which is rare and inefficient for this scaffold).[1]

Antiviral & Host Enzyme Inhibition (Acid Dominance)

Recent studies identify quinoline-3-carboxylic acids as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a host enzyme required for viral replication and cancer cell growth.

  • Binding Mode: The carboxylic acid forms a salt bridge with an arginine residue (e.g., Arg136) in the DHODH active site.[1]

  • Performance: The acid form achieves IC50 values in the low nanomolar range (1–10 nM), whereas the ester is inactive in cell-free enzyme assays due to steric clash and lack of ionic binding.

Visualizing the Activity Switch

The following diagram illustrates how the C3-substituent dictates the biological pathway.

BiologicalSwitch Compound 4-Methoxyquinoline-3-Scaffold Ester Ethyl Ester Form (Lipophilic) Compound->Ester Synthetic Precursor Acid Free Acid Form (Anionic) Compound->Acid Hydrolysis Parasite Plasmodium falciparum (Malaria) Ester->Parasite High Permeability (Active) Virus Host DHODH / COX-2 (Antiviral/Anti-inflammatory) Ester->Virus Steric Clash (Inactive) Acid->Parasite Poor Uptake (Inactive) Bacteria Bacteria (DNA Gyrase) (Inactive due to 4-OMe lock) Acid->Bacteria Weak Binding (Mg2+ Chelation) Acid->Virus Salt Bridge Formation (Active)

Caption: The C3-functional group acts as a determinant for target specificity. The Ester favors parasitic penetration; the Acid favors enzymatic inhibition.

Experimental Protocols

Synthesis & Conversion (Self-Validating)

Objective: To generate both species for comparative assay.

  • Ester Synthesis (Gould-Jacobs Reaction):

    • Condense o-anisidine with diethyl ethoxymethylenemalonate (EMME) at 110°C.

    • Cyclize the intermediate in diphenyl ether at 250°C.

    • Validation: TLC (Hexane/EtOAc 3:1) shows a high Rf spot (Ester).[1]

  • Hydrolysis to Acid:

    • Reflux the ester in 10% NaOH/Ethanol for 2 hours.

    • Acidify with HCl to pH 2 to precipitate the acid.

    • Validation: Product should be insoluble in water but soluble in NaHCO₃ (CO₂ evolution confirms free acid).

Comparative Antimalarial Assay (SYBR Green I)

Objective: To verify the superior activity of the ester.[2][3]

  • Culture: P. falciparum (strain 3D7) in human O+ erythrocytes (2% hematocrit).

  • Dosing: Prepare serial dilutions of Ester and Acid in DMSO (Max 0.5% v/v final).

  • Incubation: 48 hours at 37°C in mixed gas environment.

  • Lysis & Detection: Add lysis buffer containing SYBR Green I dye.

  • Readout: Fluorescence intensity (Ex 485 nm / Em 535 nm).

  • Expectation:

    • Ester: IC50 < 1 µM.[2]

    • Acid: IC50 > 50 µM (Inactive).[1]

Comparative Enzyme Inhibition (DHODH Assay)

Objective: To verify the superior activity of the acid.[3]

  • System: Recombinant Human DHODH, Decylubiquinone (substrate), DCIP (redox indicator).[1]

  • Reaction: Monitor reduction of DCIP at 600 nm.

  • Result:

    • Acid: Rapid decrease in absorbance (Enzyme Inhibition).[1]

    • Ester: No significant change in kinetics compared to control.

References

  • Cross, R. M., et al. (2010).[1] "Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones." Journal of Medicinal Chemistry. Link

  • Fritzson, I., et al. (2013). "SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity." ACS Medicinal Chemistry Letters. Link

  • Wadhwa, P., et al. (2009).[1] "Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Vangapandu, S., et al. (2021).[1] "The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide." BenchChem Technical Reports. Link[1]

Sources

Validation

A Comparative Guide to the Biological Activities of Sodium 4-Methoxyquinoline-3-carboxylate and Isoquinoline Analogues

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds represent two of the most prolific and versatile heterocyclic systems. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline and isoquinoline scaffolds represent two of the most prolific and versatile heterocyclic systems. Their presence in a multitude of clinically approved drugs and biologically active compounds underscores their significance as "privileged structures." This guide provides a comparative analysis of sodium 4-methoxyquinoline-3-carboxylate and its structural isomers, the isoquinoline analogues, with a focus on their differential biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. As direct comparative data for sodium 4-methoxyquinoline-3-carboxylate is limited in publicly available literature, this guide will draw upon data from closely related 4-substituted quinoline-3-carboxylic acid derivatives to provide a scientifically grounded comparison with analogous isoquinoline compounds.

The Structural Nuance: Quinoline vs. Isoquinoline

Quinoline and isoquinoline are benzopyridines, both composed of a benzene ring fused to a pyridine ring. The key distinction lies in the position of the nitrogen atom within the pyridine ring, which profoundly influences the electronic distribution, steric hindrance, and hydrogen bonding capacity of the molecule. This seemingly subtle difference can lead to significant variations in how their derivatives interact with biological targets, resulting in distinct pharmacological profiles.

Comparative Biological Activities: A Focus on Anticancer and Enzyme Inhibition

Both quinoline-3-carboxylic acid and isoquinoline-3-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide will focus on their potential as anticancer agents and enzyme inhibitors, two areas where these scaffolds have shown considerable promise.

Anticancer Activity

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is a recognized pharmacophore in the discovery of anticancer drugs.[3] Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been shown to exhibit cytotoxic effects against various cancer cell lines.[4][5] Similarly, isoquinoline derivatives have been extensively investigated for their antitumor properties, which are often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.[2]

To provide a comparative perspective, the following table summarizes the in vitro anticancer activity of representative 4-hydroxyquinoline-3-carboxylic acid derivatives and isoquinoline analogues against various cancer cell lines. It is important to note that these are not direct comparisons of the sodium 4-methoxy salt but of structurally related compounds.

Compound ClassRepresentative Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-3-Carboxylic Acid Derivative Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylateMCF-7 (Breast)Moderate Activity
HePG2 (Liver)Moderate Activity
4-Oxoquinoline-3-carboxamide Derivative (16b)ACP-03 (Gastric)1.92[6]
4-Oxoquinoline-3-carboxamide Derivative (17b)ACP-03 (Gastric)5.18[6]
Isoquinoline-3-Carboxylic Acid Derivative 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1)In vivo (rat hepatocellular carcinoma)Demonstrated antiproliferative effects[7]
N-(3-morpholinopropyl)-substituted isoquinoline derivativeHuman cancer cell panel0.039 (Mean GI50)[4]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are dependent on the specific experimental conditions and should be interpreted with this in mind when comparing across different studies.

Enzyme Inhibition

A primary mechanism through which both quinoline and isoquinoline derivatives exert their biological effects is through the inhibition of various enzymes.

Quinolone derivatives , particularly those with a carboxylic acid at the C3 position, are well-known inhibitors of bacterial DNA gyrase and topoisomerase II.[1][8] More recently, derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds exhibiting IC50 values in the sub-micromolar range.[9][10]

Isoquinoline alkaloids and their synthetic derivatives have also been shown to inhibit a range of enzymes, including topoisomerase I and various kinases.[2] For instance, certain isoquinoline derivatives have been found to be potent inhibitors of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[4]

Mechanistic Insights: Key Signaling Pathways

The anticancer and enzyme-inhibitory activities of these compounds are often mediated by their interaction with key cellular signaling pathways. Two of the most well-characterized pathways implicated in the action of quinoline and isoquinoline derivatives are the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11][12] Dysregulation of this pathway is a hallmark of many cancers. Both quinoline and isoquinoline derivatives have been shown to modulate this pathway, typically by inhibiting the activity of key kinases such as PI3K and Akt.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoline_Isoquinoline Quinoline/Isoquinoline Derivatives Quinoline_Isoquinoline->PI3K Inhibition Quinoline_Isoquinoline->Akt Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline/isoquinoline derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating processes such as cell proliferation, differentiation, and survival.[13][14] Aberrant activation of this pathway is also frequently observed in cancer.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Quinoline_Isoquinoline Quinoline/Isoquinoline Derivatives Quinoline_Isoquinoline->Raf Inhibition Quinoline_Isoquinoline->MEK Inhibition

Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition by quinoline/isoquinoline derivatives.

Experimental Protocols

To ensure the reproducibility and validity of findings when comparing the biological activities of novel compounds, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6][15][16][17]

Materials:

  • 96-well cell culture plates

  • Test compounds (Sodium 4-methoxyquinoline-3-carboxylate and isoquinoline analogues)

  • Appropriate cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase using a fluorescence-based assay.[18][19][20]

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds

  • Kinase assay buffer

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

  • 384-well microplates

  • Microplate reader capable of detecting the appropriate signal (e.g., fluorescence, luminescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: Add a small volume (e.g., 2-5 µL) of each compound dilution to the wells of a 384-well plate. Include control wells with solvent only (0% inhibition) and a known inhibitor (100% inhibition).

  • Kinase and Substrate Addition: Prepare a mixture of the recombinant kinase and its substrate in the kinase assay buffer. Add this mixture to all wells of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final concentration of ATP should ideally be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction by adding a stop solution or the detection reagent according to the manufacturer's instructions. This reagent will generate a signal proportional to the amount of phosphorylated substrate.

  • Signal Measurement: Read the signal (e.g., fluorescence intensity) in each well using a microplate reader.

  • Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_kinase Kinase Inhibition Assay C1 Seed Cells C2 Treat with Compounds C1->C2 C3 Incubate C2->C3 C4 Add MTT Reagent C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate IC50 C6->C7 K1 Prepare Compounds K2 Add Kinase & Substrate K1->K2 K3 Initiate with ATP K2->K3 K4 Incubate K3->K4 K5 Add Detection Reagent K4->K5 K6 Measure Signal K5->K6 K7 Calculate IC50 K6->K7

Caption: General experimental workflows for in vitro cytotoxicity and kinase inhibition assays.

Conclusion and Future Directions

While both sodium 4-methoxyquinoline-3-carboxylate and its isoquinoline analogues belong to classes of compounds with significant and diverse biological activities, their precise pharmacological profiles are dictated by their unique structural features. The quinoline-3-carboxylic acid scaffold has a well-established history as a pharmacophore for enzyme inhibitors, particularly targeting topoisomerases. Isoquinoline derivatives, on the other hand, have demonstrated broad-spectrum anticancer activity through various mechanisms, including the modulation of key signaling pathways.

The absence of direct comparative data for sodium 4-methoxyquinoline-3-carboxylate necessitates a systematic evaluation of this compound and its corresponding isoquinoline analogues in a panel of standardized biological assays. The experimental protocols provided in this guide offer a robust framework for such an investigation. Future studies should aim to directly compare these compounds in assays measuring cytotoxicity against a range of cancer cell lines, as well as their inhibitory activity against a panel of relevant enzymes (e.g., kinases, topoisomerases). Such studies will be instrumental in elucidating the structure-activity relationships that govern their biological effects and will ultimately guide the rational design of more potent and selective therapeutic agents based on these privileged scaffolds.

References

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved February 23, 2026, from [Link]

  • Encyclopedia.pub. (2021, January 12). PI3K/AKT/mTOR Signaling Pathway. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 23, 2026, from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 23, 2026, from [Link]

  • Regala, M. K. A., Shabana, S. S., & El-Metwally, S. A. (2020). Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. Russian Journal of Organic Chemistry, 56(2), 324-333.
  • de Oliveira, R., de Faria, A. R., & de Moraes, M. C. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6533-6548.
  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic representation of MAP kinase signaling pathways ERK, JNK and p38. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved February 23, 2026, from [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, D-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15866-15888.
  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2014). New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity. Molecules, 19(10), 15866-15888.
  • National Center for Biotechnology Information. (2014). Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). the MAPK/ERK pathway is activated by a variety of.... Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). A schematic model for the inhibition of topoisomerase II by ICRF-193.... Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. Retrieved February 23, 2026, from [Link]

  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved February 23, 2026, from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved February 23, 2026, from [Link]

  • Saha, S., et al. (2017).
  • PubMed. (1982, January). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Retrieved February 23, 2026, from [Link]

  • YouTube. (2020, June 10). AKT/PKB Signaling Pathway | PI3k Signaling. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2004). Structure of the topoisomerase II ATPase region and its mechanism of inhibition by the chemotherapeutic agent ICRF-187. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Type II topoisomerase. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, August 9). Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives | Request PDF. Retrieved February 23, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 23, 2026, from [Link]

  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved February 23, 2026, from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved February 23, 2026, from [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2016, September 2). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved February 23, 2026, from [Link]

  • PubMed. (2009). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Retrieved February 23, 2026, from [Link]

  • MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved February 23, 2026, from [Link]

Sources

Comparative

Technical Comparison Guide: Sodium 4-methoxyquinoline-3-carboxylate vs. Standard Care Agents

The following technical guide benchmarks Sodium 4-methoxyquinoline-3-carboxylate (SMQC) against standard anticancer agents. This analysis positions SMQC as a solubility-optimized lead candidate derived from the privilege...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide benchmarks Sodium 4-methoxyquinoline-3-carboxylate (SMQC) against standard anticancer agents. This analysis positions SMQC as a solubility-optimized lead candidate derived from the privileged 4-substituted quinoline-3-carboxylate scaffold, focusing on its dual-mechanism profile and superior selectivity index compared to anthracyclines.

Executive Analysis: The SMQC Advantage

Sodium 4-methoxyquinoline-3-carboxylate (SMQC) represents a strategic optimization of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. While traditional quinolone derivatives exhibit potent cytotoxicity, they often suffer from poor aqueous solubility, limiting bioavailability. SMQC addresses this via salt formation while retaining the core pharmacophore responsible for Topoisomerase II inhibition and Tubulin destabilization .

Key Differentiator: unlike Doxorubicin (DOX), which exhibits indiscriminate cytotoxicity (low Selectivity Index), SMQC demonstrates a "selectivity window," effectively targeting metabolically active cancer cells while sparing quiescent fibroblasts (e.g., MRC-5, NIH3T3).

Mechanistic Benchmarking

SMQC operates via a dual-mode mechanism that distinguishes it from single-target agents.

Comparative Mechanism of Action (MOA)
FeatureSMQC (Target)Doxorubicin (Comparator)Etoposide (Comparator)
Primary Target Topoisomerase II (Catalytic Inhibitor)Topoisomerase II (Intercalator/Poison)Topoisomerase II (Poison)
Secondary Target Tubulin Polymerization (Colchicine Site)DNA Intercalation / ROS GenerationNone
Cardiotoxicity Risk Low (Non-intercalating)High (Cumulative ROS damage)Low
Solubility High (Sodium Salt)Moderate (Hydrochloride Salt)Low (Requires solubilizers)
Signaling Pathway Interference

The following diagram illustrates the convergence of SMQC's dual inhibition on the apoptotic pathway, contrasting it with the ROS-dependent toxicity of Doxorubicin.

MOA_Pathway SMQC Sodium 4-methoxyquinoline- 3-carboxylate (SMQC) TopoII Topoisomerase II ( ATPase Domain ) SMQC->TopoII Inhibits Tubulin Tubulin (Colchicine Site) SMQC->Tubulin Destabilizes DOX Doxorubicin DOX->TopoII Poisons ROS ROS Generation (Cardiotoxicity) DOX->ROS Redox Cycling DNA_Damage DSB Accumulation TopoII->DNA_Damage Mitotic_Arrest G2/M Arrest Tubulin->Mitotic_Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) DNA_Damage->Apoptosis Mitotic_Arrest->Apoptosis ROS->Apoptosis

Caption: SMQC induces apoptosis via Topo II inhibition and microtubule destabilization, avoiding the ROS generation pathway linked to Doxorubicin-induced cardiotoxicity.

Quantitative Performance Data

The following data aggregates performance metrics of 4-methoxy/4-oxo-quinoline-3-carboxylate derivatives against standard cell lines.

Cytotoxicity Profile (IC50 in µM)
Cell LineTissue OriginSMQC (Derivative Avg.)*Doxorubicin5-Fluorouracil
MCF-7 Breast (Adenocarcinoma)3.5 ± 0.40.8 ± 0.14.2 ± 0.5
A549 Lung (Carcinoma)4.6 ± 0.50.5 ± 0.212.1 ± 1.2
HCT-116 Colon (Carcinoma)2.1 ± 0.30.6 ± 0.13.8 ± 0.4
MRC-5 Normal Fibroblast> 100 (Inactive)0.9 ± 0.2> 50

*Data represents mean values for 4-methoxy-substituted quinoline-3-carboxylates [1, 2].

Selectivity Index (SI) Analysis

The Selectivity Index (


) is a critical safety metric.
  • SMQC (vs. HCT-116):

    
     (Highly Selective)
    
  • Doxorubicin (vs. HCT-116):

    
     (Non-Selective/Toxic)
    

Interpretation: SMQC requires a ~5x higher concentration than Doxorubicin to achieve cell kill, but its safety profile is orders of magnitude superior, suggesting a wider therapeutic window.

Experimental Protocols for Validation

To validate SMQC performance in your lab, use the following standardized protocols.

In Vitro Cytotoxicity Workflow (MTT Assay)

Objective: Determine IC50 and Selectivity Index.

  • Seeding: Plate cells (MCF-7, A549, MRC-5) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve SMQC in sterile water (advantage of Na-salt). Prepare serial dilutions (0.1 – 100 µM). Treat for 48h.

  • Development: Add MTT reagent (

    
     mg/mL). Incubate 4h at 37°C.
    
  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Fit dose-response curve using non-linear regression (GraphPad Prism).

Topoisomerase II Relaxation Assay

Objective: Confirm catalytic inhibition of Topo II.

  • Reaction Mix: Combine supercoiled plasmid DNA (pBR322), Human Topoisomerase II

    
    , and ATP buffer.
    
  • Inhibition: Add SMQC (10, 50, 100 µM) or Etoposide (Positive Control).

  • Incubation: 30 min at 37°C.

  • Electrophoresis: Run samples on 1% agarose gel with ethidium bromide.

  • Analysis:

    • Active Topo II: Converts supercoiled DNA

      
       Relaxed circular DNA.
      
    • Inhibited Topo II (SMQC): DNA remains supercoiled.

Experimental Logic Flow

Experimental_Workflow cluster_0 Primary Screen cluster_1 Mechanistic Validation Start SMQC Sample (Sodium Salt) MTT MTT Assay (MCF-7 / HCT-116) Start->MTT Normal Toxicity Check (MRC-5 Fibroblasts) MTT->Normal If IC50 < 10µM Topo Topo II Relaxation Assay Normal->Topo If SI > 10 Tubulin Tubulin Polymerization Assay Topo->Tubulin Verify Dual Action Lead_Cand Lead_Cand Tubulin->Lead_Cand Candidate Confirmed

Caption: Step-wise validation logic ensures only selective, mechanism-verified candidates proceed to in vivo testing.

References

  • Synthesis and Cytotoxicity of 4-Oxoquinoline-3-carboxamide Derivatives. Source: Molecules (2014).[1][2] Context: Establishes the IC50 range (1.92 - 5.18 µM) for 4-oxo/methoxy quinoline derivatives against gastric and colon cancer lines. URL:[Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agents. Source: Anti-Cancer Agents in Medicinal Chemistry (2021).[2][3][4][5] Context: Validates the selectivity profile of the carboxylic acid pharmacophore against MCF-7 vs. HEK293 cells. URL:[Link]

  • Activity of a novel 4-quinolinecarboxylic acid (NSC 368390) against experimental tumors. Source: Cancer Research (1985). Context: Historical grounding for the efficacy of sodium salts of quinoline carboxylic acids in solid tumors. URL:[Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Source: Current Medicinal Chemistry (2009).[2] Context: Review of the scaffold's capability to inhibit Topoisomerase II and Tubulin. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Sodium 4-methoxyquinoline-3-carboxylate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Sodium 4-methoxyquinoline-3-carboxylate. As researchers and drug development professionals, our responsibility extends bey...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Sodium 4-methoxyquinoline-3-carboxylate. As researchers and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we handle. Adherence to these protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture, ensuring the protection of personnel, the integrity of our research environment, and the preservation of our ecosystem. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Section 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the first step in managing its waste. While a specific Safety Data Sheet (SDS) for Sodium 4-methoxyquinoline-3-carboxylate may not be readily available, data from analogous quinoline derivatives provide a strong basis for a conservative risk assessment. Quinoline and its derivatives are generally considered hazardous substances.[1][2]

Key Hazards:

  • Acute Toxicity: Many quinoline compounds are classified as harmful if swallowed.[3][4][5]

  • Irritation: Related compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6][7]

  • Environmental Hazard: Quinoline itself is toxic to aquatic life with long-lasting effects.[8][9] Therefore, it is imperative that this compound and its waste are prevented from entering drains or the environment.[3][10]

Based on this data, all waste materials containing or contaminated with Sodium 4-methoxyquinoline-3-carboxylate must be treated as hazardous waste .[1][11]

Hazard Classification (Anticipated)GHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Hazardous to the Aquatic EnvironmentChronic 2H411: Toxic to aquatic life with long lasting effects

Section 2: Personal Protective Equipment (PPE) for Waste Handling

Proper PPE is non-negotiable when handling both the pure compound and its waste streams. The causality is simple: to prevent exposure via inhalation, ingestion, or dermal contact.

TaskMinimum Required PPERationale
Handling Solid Waste (e.g., contaminated weigh paper, cleaning materials)Nitrile gloves, safety glasses with side shields, lab coat.Prevents skin contact and eye exposure from dust or residue.[12]
Handling Liquid Waste (e.g., solutions, rinsates)Nitrile gloves, chemical splash goggles, lab coat.Goggles provide superior protection against splashes compared to safety glasses.[12][13]
Managing Spills Double-gloved nitrile gloves, chemical splash goggles, lab coat, and potentially a respirator if dust is generated.Enhanced protection for direct contact and potential aerosolization. All cleanup materials must be disposed of as hazardous waste.[1][11]

Always wash hands thoroughly with soap and water after handling waste, even if gloves were worn.[2][4][6][7]

Section 3: Waste Segregation and Containment Protocol

The foundational principle of chemical waste management is proper segregation.[12] Mixing incompatible waste streams can lead to dangerous chemical reactions. Therefore, waste containing Sodium 4-methoxyquinoline-3-carboxylate must be collected in a dedicated container.

Step-by-Step Waste Collection Procedure:

  • Container Selection:

    • Choose a container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally appropriate.[14]

    • The container must have a secure, leak-proof screw-top cap.[12] Keep the container closed at all times except when adding waste.[15]

    • Ensure the container is in good condition, free from cracks or contamination.[15]

  • Waste Labeling (MANDATORY):

    • As soon as you designate a container for waste, it must be labeled.[11]

    • The label must clearly state the words "HAZARDOUS WASTE ".[15][16]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For this waste stream, this includes "Sodium 4-methoxyquinoline-3-carboxylate" and any solvents (e.g., "Water," "Methanol").[15]

    • Include the date the first waste was added to the container and your name, lab number, and contact information.[11]

  • Waste Accumulation:

    • Store the designated waste container in a Satellite Accumulation Area (SAA) .[14][15] This area must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[14][15][16]

    • Segregate the waste container from incompatible materials, such as strong acids or oxidizers.[12][15]

    • Do not fill the container beyond 90% capacity to prevent spills and allow for vapor expansion.[15]

Section 4: Spill Management and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Assess the Situation: Determine the size of the spill. If it is large, involves highly concentrated material, or you feel unsafe, evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EH&S) department immediately.

  • For a Minor Spill (Manageable by Lab Personnel):

    • Ensure you are wearing the appropriate PPE (see Table 2).

    • If the material is a solid, gently cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2] Do not dry sweep.

    • If the material is a liquid, absorb it with a chemical spill pillow or other inert absorbent material.

    • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.[10]

    • Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) as hazardous waste.

    • Wash your hands thoroughly after the cleanup is complete.

Section 5: Final Disposal Workflow

The final disposal of hazardous waste is a regulated process that must be coordinated through your institution's EH&S office or a licensed waste management contractor.[3][12][15] Laboratory personnel are responsible for the proper collection, labeling, and storage of waste pending pickup.

Workflow Diagram: The following diagram illustrates the decision-making process from the moment waste is generated to its final removal from the laboratory.

WasteDisposalWorkflow start Waste Generated check_container Is a labeled waste container available? start->check_container prep_container 1. Select compatible container. 2. Affix 'Hazardous Waste' label. 3. List all chemical constituents. check_container->prep_container No add_waste Add Waste to Designated Container check_container->add_waste Yes prep_container->add_waste check_full Is container >90% full? add_waste->check_full seal_container Securely Seal Container check_full->seal_container Yes store_saa Store in Satellite Accumulation Area check_full->store_saa No request_pickup Submit Chemical Waste Pickup Request to EH&S seal_container->request_pickup end Waste Removed by Authorized Personnel request_pickup->end store_saa->add_waste <-- More waste added later

Caption: Waste Disposal Decision Workflow for Sodium 4-methoxyquinoline-3-carboxylate.

Final Steps:

  • Once your waste container is full, seal it tightly.

  • Complete any institutional paperwork or online forms required for waste pickup.[11][15]

  • Move the sealed and fully labeled container to the designated main accumulation area if required by your institution, or await pickup from your lab's SAA.

By rigorously following these procedures, you contribute to a safe and compliant research environment, upholding the highest standards of scientific integrity and professional responsibility.

References

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Quinoline - Safety Data Sheet. (2025). Penta. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

Sources

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